A-1293102
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H40F3N7O7S5 |
|---|---|
Molecular Weight |
972.1 g/mol |
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C42H40F3N7O7S5/c43-42(44,45)63(55,56)37-23-30(13-14-34(37)46-28(16-17-51-19-21-59-22-20-51)25-60-29-8-2-1-3-9-29)64(57,58)50-39(54)35-26-61-41(48-35)52-18-15-27-7-6-10-31(32(27)24-52)38(53)49-40-47-33-11-4-5-12-36(33)62-40/h1-14,23,26,28,46H,15-22,24-25H2,(H,50,54)(H,47,49,53)/t28-/m1/s1 |
InChI Key |
GSXZYBFDAFXVFZ-MUUNZHRXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A-1293102: A Deep Dive into the Mechanism of a Selective BCL-XL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of A-1293102, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound represents a significant tool for cancer research and a promising lead compound for the development of novel therapeutics. This document details its binding characteristics, cellular effects, and the underlying signaling pathways it modulates, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Selective Inhibition of BCL-XL
This compound is a small molecule inhibitor that was rationally designed to selectively target BCL-XL, a key regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of BCL-XL is a hallmark of various cancers, contributing to tumor survival and resistance to conventional therapies.[1][3] this compound exerts its effect by binding with high affinity to a hydrophobic groove on the BCL-XL protein, mimicking the action of pro-apoptotic BH3-only proteins. This binding event displaces pro-apoptotic effector proteins, such as BIM, from BCL-XL, thereby liberating them to induce mitochondrial outer membrane permeabilization (MOMP), a critical step in the apoptotic cascade.
The selectivity of this compound for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, is a key feature that minimizes off-target effects.[1] This selectivity is attributed to specific structural elements within the this compound molecule that form a key hydrogen bonding network within the P2 binding pocket of BCL-XL.[1][2]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Target/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| BCL-XL | <0.01 nM | Recombinant Protein | TR-FRET | [1] |
| BCL-2 | 2.2 nM | Recombinant Protein | TR-FRET | [1] |
| MCL-1 | >4.4 µM | Recombinant Protein | TR-FRET | [1] |
| Cellular Potency (EC50) | ||||
| MOLT-4 (BCL-XL dependent) | 8 nM | Human T-cell acute lymphoblastic leukemia | Cell Viability | [1] |
| RS4;11 (BCL-2 dependent) | >10 µM | Human B-cell acute lymphoblastic leukemia | Cell Viability | [1] |
| SPR Binding Kinetics (to BCL-XL) | ||||
| kon (M-1s-1) | 1.1 x 106 | Recombinant Protein | Surface Plasmon Resonance | [1] |
| koff (s-1) | 3.7 x 10-4 | Recombinant Protein | Surface Plasmon Resonance | [1] |
| KD (nM) | 0.34 | Recombinant Protein | Surface Plasmon Resonance | [1] |
| Residence Time (t1/2) | 49 min | Recombinant Protein | Surface Plasmon Resonance | [1] |
Signaling Pathway Modulation
This compound triggers the intrinsic apoptotic pathway by disrupting the balance between pro- and anti-apoptotic BCL-2 family proteins.
Caption: this compound induced intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of this compound to BCL-2 family proteins.
Caption: Workflow for TR-FRET based binding assay.
Protocol:
-
Recombinant His-tagged BCL-XL, BCL-2, or MCL-1 protein is incubated with a biotinylated BIM BH3 peptide and varying concentrations of this compound in an assay buffer.
-
The binding reaction is allowed to reach equilibrium.
-
Europium-labeled anti-His antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC; acceptor fluorophore) are added.
-
The plate is incubated in the dark to allow for the binding of the detection reagents.
-
The TR-FRET signal is measured using a plate reader. A high signal indicates proximity of the donor and acceptor, meaning the BIM peptide is bound to the BCL-2 family protein. This compound competes with the BIM peptide, leading to a decrease in the FRET signal.
-
The IC50 is determined from the dose-response curve and converted to a Ki value.[1]
Cellular Apoptosis Assays
The induction of apoptosis in BCL-XL-dependent cells is a key functional outcome of this compound treatment.
1. Caspase-3/7 Activation: MOLT-4 cells are treated with increasing concentrations of this compound for 24 hours. A luminogenic substrate for activated caspase-3 and -7 is then added. The luminescence, which is proportional to caspase activity, is measured to quantify apoptosis induction.[1]
2. Phosphatidylserine (B164497) Externalization (Annexin V Staining): Following treatment with this compound, MOLT-4 cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells is then quantified by flow cytometry.[1]
Caption: Workflow for Annexin V apoptosis assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the on-rate (kon) and off-rate (koff) of this compound binding to BCL-XL, providing insights into the drug-target residence time.
Protocol:
-
Anti-GST antibody is immobilized on a CM5 sensor chip.
-
GST-tagged BCL-XL is captured onto the antibody-coated surface.
-
A series of this compound concentrations are injected over the sensor surface, and the association is monitored in real-time.
-
Buffer is then flowed over the surface to monitor the dissociation of the compound.
-
The sensorgrams are fitted to a 1:1 binding model to determine the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD).[1][4] The longer drug-target residence time of this compound compared to similar compounds is a significant contributor to its cellular potency.[1]
Conclusion
This compound is a highly potent and selective BCL-XL inhibitor that induces apoptosis in BCL-XL-dependent cancer cells. Its mechanism of action is well-characterized, involving direct binding to BCL-XL and the subsequent activation of the intrinsic apoptotic pathway. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery, facilitating further investigation into the therapeutic potential of selective BCL-XL inhibition.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A-1293102: A Deep Dive into its High-Affinity Binding to BCL-XL
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the binding affinity and mechanism of action of A-1293102, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound represents a significant advancement in the development of targeted cancer therapeutics, exhibiting picomolar binding affinity for BCL-XL and demonstrating selective cytotoxicity against BCL-XL-dependent tumor cells.[1][2] This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used for its characterization, and its role within the intrinsic apoptotic signaling pathway.
Quantitative Binding Affinity and Cellular Activity
This compound has been rigorously profiled for its binding affinity to BCL-XL and other BCL-2 family members, as well as for its functional activity in cell-based assays. The data, summarized below, highlights its exceptional potency and selectivity for BCL-XL.
Competitive Binding Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were employed to determine the binding affinity (Ki) of this compound to BCL-XL, BCL-2, and MCL-1. The results demonstrate a high degree of selectivity for BCL-XL.
| Compound | BCL-XL K_i (nM) | BCL-2 K_i (nM) | MCL-1 K_i (nM) | Selectivity (BCL-2/BCL-XL) |
| This compound | 0.43 | 193 | >3900 | >448-fold |
Table 1: Binding affinities of this compound to BCL-2 family proteins as determined by TR-FRET assay.[1]
Surface Plasmon Resonance (SPR) Binding Kinetics
To further elucidate the binding interaction, surface plasmon resonance (SPR) was used to measure the association (k_on) and dissociation (k_off) rate constants, providing a detailed kinetic profile of this compound's interaction with BCL-XL.
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Drug-Target Residence Time (t₁/₂) (min) |
| This compound | 1.2 x 10⁵ | 3.9 x 10⁻⁴ | 0.33 | 49 |
Table 2: SPR binding kinetics of this compound to BCL-XL.[1]
Cellular Potency (EC50)
The functional consequence of high-affinity binding is potent and selective cell-killing activity in BCL-XL-dependent cancer cell lines. The EC50 values were determined in cytotoxicity assays.
| Compound | MOLT-4 (BCL-XL dependent) EC50 (µM) | RS4;11 (BCL-2 dependent) EC50 (µM) |
| This compound | 0.08 | >5 |
Table 3: Cellular activity of this compound in BCL-XL and BCL-2 dependent cell lines.[1]
Mechanism of Action: Inducing Apoptosis
This compound functions as a BH3 mimetic, directly binding to the hydrophobic groove of BCL-XL. This binding event competitively inhibits the interaction between BCL-XL and pro-apoptotic proteins such as BIM, BAK, and BAX.[1][3] By displacing these pro-apoptotic partners, this compound effectively neutralizes the anti-apoptotic function of BCL-XL, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of caspases and subsequent programmed cell death.[1]
Figure 1: Signaling pathway of apoptosis induction by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the binding affinity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled tracer from the target protein.
Protocol:
-
Reagents:
-
BCL-XL, BCL-2, or MCL-1 protein.
-
Fluorescently labeled peptide probe (tracer) that binds to the target protein.
-
Terbium-conjugated anti-GST antibody (donor fluorophore).
-
This compound serially diluted in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Compounds are serially diluted in DMSO.
-
An intermediate 1:10 dilution in assay buffer is performed.
-
10 µL of the diluted compound is transferred to a 384-well low-volume assay plate.
-
10 µL of a pre-mixed solution containing the target protein, fluorescent probe, and antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
TR-FRET signal is measured on a suitable plate reader.
-
-
Data Analysis:
-
The dissociation constant (Ki) is calculated using the Wang equation.[4]
-
Figure 2: Workflow for the TR-FRET binding assay.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time binding kinetics.
Protocol:
-
Instrumentation and Consumables:
-
Biacore T200 instrument.
-
CM5 sensor chip.
-
Anti-GST antibody.
-
Recombinant GST-tagged BCL-XL.
-
Running buffer (HBS-EP+ with 3% DMSO).
-
This compound diluted in running buffer.
-
-
Procedure:
-
The CM5 chip is coated with anti-GST antibody using amine chemistry.
-
GST-tagged BCL-XL is captured onto the chip surface.
-
This compound is injected over the chip surface at various concentrations in a single-cycle kinetics mode.
-
Association is monitored for 260 seconds, and dissociation is monitored for 3600 seconds.
-
The chip is regenerated between cycles.
-
-
Data Analysis:
-
The sensorgram data is fitted globally to a 1:1 binding model to determine k_on, k_off, and K_D.[4]
-
References
A-1293102: A Potent and Selective BCL-XL Inhibitor for Apoptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dysregulation of apoptosis, or programmed cell death, is a fundamental characteristic of cancer. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like B-cell lymphoma-extra large (BCL-XL) often being overexpressed in tumors, contributing to their survival and resistance to therapy. A-1293102 is a potent and selective small-molecule inhibitor of BCL-XL that has emerged as a valuable tool for studying BCL-XL-dependent apoptosis and as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the role of this compound in apoptosis, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action
This compound is a rationally designed molecule that selectively binds to the BH3-binding groove of the BCL-XL protein with high affinity.[1][2] This binding event competitively inhibits the interaction between BCL-XL and pro-apoptotic BCL-2 family members, such as BIM, BAK, and BAX. By disrupting this interaction, this compound effectively neutralizes the anti-apoptotic function of BCL-XL. This leads to the liberation and activation of pro-apoptotic proteins, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in the execution of apoptosis.[1]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound in comparison to other relevant BCL-2 family inhibitors.
Table 1: In Vitro Binding Affinity of this compound and Other Inhibitors to BCL-2 Family Proteins
| Compound | BCL-XL Ki (nM) | BCL-2 Ki (nM) | MCL-1 Ki (nM) |
| This compound | 0.43 | 193 | >3900 |
| A-1155463 | <0.1 | 80 | >444 |
| A-1331852 | <0.1 | 6.1 | 142 |
| Navitoclax | <0.1 | <0.1 | >224 |
Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[1]
Table 2: Cellular Activity of this compound and Other Inhibitors in BCL-XL- and BCL-2-Dependent Cell Lines
| Compound | MOLT-4 (BCL-XL dependent) EC50 (µM) | RS4;11 (BCL-2 dependent) EC50 (µM) |
| This compound | 0.08 | >5 |
| A-1155463 | 0.07 | >5 |
| A-1331852 | 0.006 | >5 |
| Navitoclax | 0.30 | 0.11 |
EC50 values were determined using a cell viability assay (CellTiter-Glo).[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to BCL-2 family proteins.
-
Principle: The assay measures the disruption of FRET between a terbium-labeled antibody (donor) bound to a His-tagged BCL-2 family protein and a fluorescently labeled small molecule probe (acceptor) that binds to the same protein. Unlabeled competitor compounds, like this compound, will displace the fluorescent probe, leading to a decrease in the FRET signal.
-
Materials:
-
His-tagged recombinant BCL-XL, BCL-2, or MCL-1 protein.
-
Fluorescently labeled probe with known affinity for the target protein.
-
Anti-His antibody conjugated to a long-lifetime fluorescent donor (e.g., Terbium cryptate).
-
This compound and other competitor compounds.
-
Assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20).
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BCL-2 family protein, the fluorescent probe, and the terbium-labeled anti-His antibody.
-
Add the serially diluted this compound or control vehicle to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence signal on a compatible plate reader, with an excitation wavelength appropriate for the donor (e.g., 337 nm) and emission wavelengths for both the donor and acceptor.
-
Calculate the ratio of acceptor to donor emission to determine the FRET signal.
-
Plot the FRET signal as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of luciferin (B1168401) to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Materials:
-
MOLT-4 and RS4;11 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96-well microplates.
-
A luminometer.
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration and use a non-linear regression to determine the EC50 value.
-
Caspase-3/7 Activation Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The Caspase-Glo® 3/7 reagent contains a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. Cleavage of the substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, leading to the generation of a luminescent signal.
-
Materials:
-
MOLT-4 cells.
-
Complete cell culture medium.
-
This compound.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
White-walled 96-well microplates.
-
A luminometer.
-
-
Procedure:
-
Seed MOLT-4 cells in white-walled 96-well plates.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a specified time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
The fold-increase in caspase activity can be calculated relative to the vehicle-treated control cells.
-
Phosphatidylserine Externalization Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS in the presence of Ca2+. By using a fluorescently labeled Annexin V (e.g., FITC-conjugated), apoptotic cells can be identified. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic or necrotic cells.
-
Materials:
-
MOLT-4 cells.
-
Complete cell culture medium.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
-
-
Procedure:
-
Seed and treat MOLT-4 cells with this compound as described in the previous protocols.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
-
Conclusion
This compound is a highly potent and selective BCL-XL inhibitor that effectively induces apoptosis in BCL-XL-dependent cancer cells. Its well-characterized mechanism of action and the availability of robust experimental protocols make it an invaluable tool for researchers in the fields of cancer biology and drug discovery. The data and methodologies presented in this guide provide a solid foundation for the investigation and utilization of this compound in preclinical research and development.
References
A-1293102: A Deep Dive into the Structure-Activity Relationship of a Potent and Selective BCL-XL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of A-1293102, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound emerged from a rational, structure-based design approach, combining structural elements from the selective BCL-XL inhibitor A-1155463 and the dual BCL-XL/BCL-2 inhibitor navitoclax.[1][2][3] This document details the quantitative binding and functional data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers in oncology and drug discovery.
Core Structure and Design Rationale
This compound was engineered to achieve high affinity and selectivity for BCL-XL.[1][2][3] Its design incorporates a benzothiazole (B30560) amide core, which is crucial for its interaction with the BCL-XL protein. X-ray crystallography has revealed that the benzothiazole moiety fits into the P2 binding pocket of BCL-XL, forming key hydrogen bonds.[1] Specifically, the nitrogen atom of the benzothiazole ring and the amide proton form reciprocal hydrogen bonds with the backbone nitrogen of Leu108 and the backbone carbonyl of Ser106, respectively.[1] This interaction is a major driver of the compound's selectivity for BCL-XL.[1] Furthermore, a "bent-back" moiety of the molecule effectively occupies the P4 pocket, similar to the binding mode of navitoclax.[1][2][3]
Quantitative Structure-Activity Relationship Data
The potency and selectivity of this compound and its structural analog, compound 5, have been rigorously quantified through various assays. The data below is summarized for direct comparison.
Table 1: In Vitro Binding Affinity of this compound and Analogs to BCL-2 Family Proteins
| Compound | BCL-XL Kᵢ (nM) | BCL-2 Kᵢ (nM) | MCL-1 Kᵢ (nM) | BCL-2 Selectivity (fold) |
| This compound | <0.01 | 2.2 | >4400 | >220 |
| Compound 5 | <0.01 | 3.3 | >4400 | >330 |
| A-1155463 | 0.04 | 48 | >4400 | 1200 |
| Navitoclax | <0.01 | <0.01 | >4400 | 1 |
Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[1]
Table 2: Cellular Activity of this compound and Reference Compounds
| Compound | MOLT-4 EC₅₀ (nM) (BCL-XL dependent) | RS4;11 EC₅₀ (nM) (BCL-2 dependent) |
| This compound | 8 | >5000 |
| Compound 5 | 100 | >5000 |
| A-1155463 | 29 | >5000 |
| Navitoclax | 4 | 2 |
EC₅₀ values were determined in cell viability assays.[1]
Table 3: Surface Plasmon Resonance (SPR) Binding Kinetics of this compound and Compound 5 to BCL-XL
| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₐ (nM) | Residence Time (min) |
| This compound | 1.1 x 10⁶ | 3.7 x 10⁻⁴ | 0.34 | 49 |
| Compound 5 | 4.2 x 10⁶ | 1.1 x 10⁻² | 2.6 | 1 |
Binding kinetics were measured in real-time on a Biacore T200 instrument.[1] The slower off-rate of this compound contributes to its higher cellular potency compared to compound 5, despite their similar binding affinities in the TR-FRET assay.[1]
Mechanism of Action: Induction of Apoptosis
This compound selectively inhibits the anti-apoptotic function of BCL-XL, thereby triggering the intrinsic apoptotic pathway in cancer cells that are dependent on BCL-XL for survival.[1] By binding to BCL-XL, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK. This, in turn, results in the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c. This cascade of events culminates in the activation of caspases, such as caspase-3 and caspase-7, and the execution of apoptosis.[1] The on-target activity of this compound has been confirmed by the dose-dependent activation of caspases 3/7 and the externalization of phosphatidylserine (B164497) in MOLT-4 cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of this compound
This compound was synthesized via a coupling reaction between starting materials 6 and 7 in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP).[1] The reaction mixture was stirred overnight at ambient temperature and then concentrated. The final product was purified using reverse-phase high-performance liquid chromatography (HPLC).[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
The binding affinities of this compound and its analogs to BCL-2 family proteins were determined using a competitive TR-FRET assay. This assay measures the displacement of a fluorescently labeled peptide from the protein of interest by the test compound. The signal is inversely proportional to the binding affinity of the compound.
Cell Viability Assay
The functional activity of the compounds was assessed in the BCL-XL-dependent MOLT-4 cell line and the BCL-2-dependent RS4;11 cell line.[1] Cells were treated with serial dilutions of the compounds for a specified period, and cell viability was measured using a standard method such as CellTiter-Glo®. The EC₅₀ values were then calculated from the dose-response curves.
Apoptosis Assays
To confirm the mechanism of cell death, apoptosis was measured in MOLT-4 cells following treatment with this compound.[1]
-
Caspase-3/7 Activation: The activity of executioner caspases was quantified using a luminescent or fluorescent substrate-based assay.[1]
-
Annexin V Staining: The externalization of phosphatidylserine, an early marker of apoptosis, was detected by flow cytometry using fluorescently labeled Annexin V.[1]
Surface Plasmon Resonance (SPR)
The binding kinetics of the compounds to BCL-XL were analyzed using SPR on a Biacore T200 instrument.[1][4] Recombinant BCL-XL protein was immobilized on a sensor chip, and the compounds were flowed over the surface. The association (kₐ) and dissociation (kₔ) rates were measured in real-time to determine the binding affinity (Kₐ) and residence time.[1][4]
Conclusion
This compound stands out as a highly potent and selective BCL-XL inhibitor with a distinct pharmacophore.[1][2][3] The detailed SAR data, particularly the kinetic analysis, underscores the importance of a slow off-rate for achieving potent cellular activity. This technical guide provides a comprehensive resource for researchers working on the development of novel anti-cancer therapeutics targeting the BCL-2 family of proteins. The provided experimental details and pathway diagrams are intended to support further research and optimization of this promising chemical scaffold.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
A-1293102: A Potent and Selective BCL-XL Inhibitor for Cancer Therapy
An In-depth Technical Guide on its Interaction with BCL-2 Family Proteins
This technical guide provides a comprehensive overview of A-1293102, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). We will delve into its binding profile with the BCL-2 protein family, its mechanism of action in inducing apoptosis, and detailed protocols for key experimental assays used in its characterization. This document is intended for researchers, scientists, and drug development professionals working in the field of cancer biology and therapeutics.
Introduction to the BCL-2 Family and Apoptosis
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death process crucial for tissue homeostasis and eliminating damaged or cancerous cells.[1] This family includes both anti-apoptotic proteins (e.g., BCL-2, BCL-XL, and MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BAD, BIM, and NOXA).[1][2] The balance between these opposing factions determines a cell's fate. Anti-apoptotic proteins sequester pro-apoptotic members, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[3] In many cancers, overexpression of anti-apoptotic proteins like BCL-XL allows tumor cells to evade apoptosis, contributing to tumor survival and resistance to therapy.[1][4]
This compound is a small molecule inhibitor designed to selectively target BCL-XL, thereby restoring the apoptotic process in cancer cells that are dependent on this protein for survival.[4][5]
This compound and its Interaction with BCL-2 Family Proteins
This compound was developed through structure-based design to achieve high affinity and selectivity for BCL-XL.[1] It contains structural elements from both the selective BCL-XL inhibitor A-1155463 and dual BCL-XL/BCL-2 inhibitors like ABT-737 and navitoclax.[1]
Binding Affinity
The binding affinity of this compound to various BCL-2 family proteins has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the compound's high potency and selectivity for BCL-XL.
| Compound | BCL-XL Ki (nM) | BCL-2 Ki (nM) | MCL-1 Ki (nM) | Selectivity (BCL-2/BCL-XL) |
| This compound | <0.01 | 2.2 | >500 | >220-fold |
| A-1155463 | 0.03 | 110 | >500 | >3600-fold |
| Navitoclax (ABT-263) | <0.01 | <0.01 | >500 | ~1-fold |
Table 1: Binding affinities of this compound and other relevant inhibitors to BCL-2 family proteins as determined by TR-FRET assay.[1]
Cellular Activity
The potent and selective binding of this compound to BCL-XL translates into effective and selective killing of BCL-XL-dependent cancer cells.
| Compound | MOLT-4 (BCL-XL dependent) EC50 (nM) | RS4;11 (BCL-2 dependent) EC50 (nM) |
| This compound | 8 | >5000 |
| A-1155463 | 13 | >5000 |
| Navitoclax (ABT-263) | 35 | 5 |
Table 2: Cellular activity of this compound and other inhibitors in BCL-XL-dependent and BCL-2-dependent cell lines.[1]
Mechanism of Action
This compound induces apoptosis by directly binding to the BH3-binding groove of BCL-XL, thereby displacing pro-apoptotic BH3-only proteins like BIM.[6] This liberation of pro-apoptotic proteins allows them to activate BAX and BAK, which then oligomerize and form pores in the mitochondrial outer membrane.[3] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[1][3]
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
Probing the Precision of A-1293102: A Technical Guide to its BCL-XL Selectivity
For Immediate Release
This technical document provides an in-depth analysis of the selectivity profile of A-1293102, a potent inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein. Designed for researchers, scientists, and professionals in the field of drug development, this guide details the quantitative binding affinities, comprehensive experimental methodologies, and the molecular interactions that govern the specific targeting of BCL-XL by this compound, distinguishing it from other members of the BCL-2 family.
Executive Summary
This compound is a rationally designed small molecule that exhibits exceptional potency and selectivity for the anti-apoptotic protein BCL-XL.[1][2][3][4] Dysfunction of apoptosis is a critical hallmark of cancer, and BCL-2 family proteins are central regulators of this process.[1] While several members of this family, including BCL-2, BCL-XL, and MCL-1, represent attractive therapeutic targets, achieving selectivity is paramount to minimizing off-target effects. This compound was developed through a structure-based design approach, incorporating structural elements from both selective BCL-XL inhibitors and dual BCL-XL/BCL-2 inhibitors to create a distinct pharmacophore.[1][2][4] This molecule demonstrates picomolar binding affinity for BCL-XL and efficiently induces apoptosis in BCL-XL-dependent cancer cell lines.[1][2][4] X-ray crystallography has revealed the precise molecular interactions, including a key hydrogen bonding network in the P2 binding pocket of BCL-XL, that contribute to its high affinity and selectivity.[1][2][4]
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously quantified using various biophysical and cellular assays. The following tables summarize the binding affinities and cellular potencies of this compound against key BCL-2 family members.
Table 1: In Vitro Binding Affinity of this compound to BCL-2 Family Proteins
| Protein | TR-FRET Ki (nM) | Selectivity vs. BCL-XL |
| BCL-XL | <0.001 | - |
| BCL-2 | 0.22 | >220-fold |
| MCL-1 | >10,000 | >10,000,000-fold |
Data sourced from competitive binding assays.[1][5]
Table 2: Cellular Activity of this compound in BCL-XL and BCL-2 Dependent Cell Lines
| Cell Line | BCL-2 Family Dependence | EC50 (µM) |
| MOLT-4 | BCL-XL | 0.018 |
| RS4;11 | BCL-2 | >10 |
EC50 values represent the concentration required to inhibit cell growth by 50%.[1][5]
Experimental Protocols
The determination of this compound's selectivity for BCL-XL relies on a suite of robust experimental techniques. The methodologies for the key assays are detailed below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay was employed to determine the binding affinity (Ki) of this compound for various BCL-2 family proteins.
Principle: The assay measures the displacement of a fluorescently labeled peptide (probe) from the BH3 binding groove of the target BCL-2 family protein by the inhibitor. A decrease in the FRET signal, which occurs when the donor and acceptor fluorophores on the protein and peptide are in close proximity, indicates displacement by the compound.
Protocol:
-
Reagents: Recombinant BCL-2 family proteins (e.g., GST-BCL-XL, His-BCL-2), fluorescently labeled probe peptide (e.g., FAM-Bad), and terbium-conjugated anti-tag antibody (e.g., anti-GST-Tb).
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.05% (v/v) Tween-20.
-
Procedure: a. A mixture of the BCL-2 family protein and the corresponding fluorescently labeled peptide probe is pre-incubated to allow for binding. b. Serial dilutions of this compound are added to the protein-probe complex. c. The terbium-labeled antibody, which binds to the tagged protein, is then added. d. The reaction is incubated at room temperature to reach equilibrium. e. The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (terbium) and 520 nm (FAM).
-
Data Analysis: The IC50 values are determined by fitting the dose-response curves using a four-parameter logistic equation. Ki values are then calculated using the Cheng-Prusoff equation. All assays are performed in at least quadruplicate.[1]
Surface Plasmon Resonance (SPR)
SPR was utilized to study the binding kinetics (kon and koff rates) of this compound to BCL-XL.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time data on the interaction kinetics.
Protocol:
-
Instrumentation: Biacore T200 or a similar instrument.
-
Sensor Chip: A CM5 sensor chip is coated with an anti-GST antibody.
-
Protein Immobilization: Recombinant GST-tagged BCL-XL is captured onto the anti-GST coated sensor chip.
-
Binding Analysis: a. This compound is injected at various concentrations over the sensor chip surface. b. The association (kon) and dissociation (koff) rates are monitored in real-time. c. The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.
-
Data Analysis: The sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters.[1][6]
Cell-Based Apoptosis and Viability Assays
To confirm the functional selectivity of this compound in a cellular context, its effect on the viability of cancer cell lines with known BCL-2 family dependencies was assessed.
Principle: These assays measure hallmarks of apoptosis (e.g., caspase activation, phosphatidylserine (B164497) externalization) and cell viability in response to treatment with the inhibitor.
Protocol (MOLT-4 and RS4;11 cell lines):
-
Cell Culture: MOLT-4 (BCL-XL dependent) and RS4;11 (BCL-2 dependent) cells are cultured in appropriate media.
-
Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Apoptosis Induction Measurement:
-
Caspase-3/7 Activation: A luminogenic caspase-3/7 substrate is added to the cells, and the resulting luminescence, proportional to caspase activity, is measured.
-
Annexin V Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and analyzed by flow cytometry.
-
-
Cell Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: EC50 values are determined by non-linear regression analysis of the concentration-response data.[1][6]
Visualizing the Mechanism and Workflow
To further elucidate the interactions and experimental processes, the following diagrams have been generated.
Caption: this compound selectively inhibits BCL-XL, promoting apoptosis.
Caption: Workflow for the TR-FRET based BCL-XL binding assay.
Conclusion
The comprehensive data presented in this technical guide unequivocally establishes this compound as a highly potent and selective inhibitor of BCL-XL. Its picomolar affinity for BCL-XL, coupled with a selectivity of over 220-fold against the closely related BCL-2 and significantly greater against other family members, underscores its precision. This selectivity, confirmed through rigorous biophysical and cell-based assays, makes this compound an invaluable tool for investigating the specific roles of BCL-XL in health and disease, and a promising lead compound for the development of targeted cancer therapeutics.[1][5]
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A-1293102: A Potent and Selective Chemical Probe for BCL-XL Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-1293102 is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Its development has provided the research community with a valuable tool to dissect the specific roles of BCL-XL in normal physiology and disease, particularly in cancer biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding profile, and cellular activity. Detailed protocols for key in vitro assays to characterize its function are presented, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application as a chemical probe.
Introduction to this compound and BCL-XL
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). The balance between these opposing factions determines the cell's fate. Overexpression of anti-apoptotic proteins, such as BCL-XL, is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and resistance to therapy.[1]
This compound was developed through structure-based design to be a potent and selective inhibitor of BCL-XL.[1][3] It binds with high affinity to the BH3-binding groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent execution of apoptosis.[1] The high selectivity of this compound for BCL-XL over other BCL-2 family members, such as BCL-2 and MCL-1, makes it an exceptional chemical probe to specifically investigate BCL-XL-dependent processes.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and cellular potency.
Table 1: In Vitro Binding Affinity and Selectivity of this compound [1]
| Target Protein | Binding Affinity (Kᵢ, nM) | Selectivity vs. BCL-XL |
| BCL-XL | < 0.01 | - |
| BCL-2 | 8.8 | > 880-fold |
| MCL-1 | > 444 | > 44,400-fold |
| BCL-W | 0.31 | 31-fold |
Binding affinity was determined by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
Table 2: Cellular Potency of this compound in BCL-XL-Dependent and -Independent Cell Lines [1]
| Cell Line | BCL-2 Family Dependence | EC₅₀ (nM) |
| MOLT-4 | BCL-XL | 26 |
| RS4;11 | BCL-2 | > 5000 |
Cell viability was assessed after 48 hours of treatment.
Table 3: In Vitro Apoptotic Induction by this compound in MOLT-4 Cells [1]
| Apoptosis Marker | EC₅₀ (nM) |
| Caspase-3/7 Activation | 38 |
| Annexin V Binding | 45 |
Measurements were taken after 24 hours of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound as a chemical probe.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of this compound to BCL-XL.
Materials:
-
Recombinant human BCL-XL protein (with a polyhistidine tag)
-
Fluorescently labeled BIM BH3 peptide (e.g., TAMRA-BIM)
-
Terbium-conjugated anti-polyhistidine antibody (donor fluorophore)
-
This compound
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the following to each well:
-
5 µL of assay buffer
-
5 µL of BCL-XL protein solution (final concentration ~1 nM)
-
5 µL of Terbium-conjugated anti-polyhistidine antibody (final concentration ~0.5 nM)
-
-
Add 5 µL of the this compound serial dilution to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of TAMRA-BIM BH3 peptide solution (final concentration ~100 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 665 nm for acceptor and 620 nm for donor).
-
Calculate the ratio of acceptor to donor emission and plot against the logarithm of the inhibitor concentration. Determine the IC₅₀ value and convert to Kᵢ using the Cheng-Prusoff equation.
Cell Viability Assay (MOLT-4)
This protocol determines the cytotoxic effect of this compound on a BCL-XL-dependent cell line.
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed MOLT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 100 µL of the this compound serial dilution to the cells. Include vehicle-only controls.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the EC₅₀ value.
Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases, a hallmark of apoptosis.[4][5]
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed MOLT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 50 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 50 µL of the this compound serial dilution to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the EC₅₀ value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[6][7][8][9]
Materials:
-
MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
FITC-Annexin V Apoptosis Detection Kit (containing FITC-Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat MOLT-4 cells with a serial dilution of this compound for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 10 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Visualizations
The following diagrams illustrate the BCL-XL signaling pathway and a typical experimental workflow for characterizing this compound.
Figure 1: BCL-XL Signaling Pathway and the Mechanism of Action of this compound.
Figure 2: Experimental Workflow for the Characterization of this compound.
Conclusion
This compound is a powerful and selective chemical probe for interrogating the function of BCL-XL. Its high affinity and specificity make it an invaluable tool for basic research into the mechanisms of apoptosis and for preclinical studies exploring BCL-XL as a therapeutic target in cancer and other diseases. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of BCL-XL biology.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. ulab360.com [ulab360.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of A-1293102: A Selective BCL-XL Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
A-1293102 is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), a key target in cancer therapy.[1][2][3] Overexpression of BCL-XL is a hallmark of various cancers, contributing to tumor survival and resistance to conventional therapies.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details the rational, structure-based design of the molecule, its binding affinity and cellular activity, and the key experimental protocols used in its evaluation.
Introduction: Targeting BCL-XL in Cancer
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] A delicate balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members of this family dictates cell fate.[1] In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like BCL-XL, making them attractive targets for therapeutic intervention.[1][4] While dual inhibitors of BCL-XL and BCL-2, such as navitoclax (B1683852) (ABT-263), have shown clinical efficacy, their utility has been hampered by dose-limiting thrombocytopenia, a direct consequence of BCL-XL's role in platelet survival.[5][6] This has driven the development of selective BCL-XL inhibitors to potentially mitigate this on-target toxicity while retaining anti-tumor activity in BCL-XL-dependent malignancies.[5] this compound emerged from a rational drug design campaign aimed at creating a potent and selective BCL-XL inhibitor with a distinct pharmacophore.[1][7]
Rational Design and Synthesis
This compound was rationally designed by combining structural elements from the selective BCL-XL inhibitor A-1155463 and the dual BCL-XL/BCL-2 inhibitors ABT-737 and navitoclax.[1][7] The design aimed to preserve key interactions within the BCL-XL binding groove that confer high affinity and selectivity. X-ray crystallography of this compound in complex with BCL-XL revealed that its benzothiazole (B30560) moiety occupies the P2 pocket, forming crucial hydrogen bonds, while a "bent-back" portion of the molecule efficiently fills the P4 pocket, similar to navitoclax.[1][7]
The synthesis of this compound involves the coupling of two key intermediates, compounds 6 and 7 , in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP).[1]
Synthetic Protocol
To a solution of compound 6 (100 mg, 0.23 mmol), compound 7 (152 mg, 0.28 mmol), and N,N-dimethylpyridin-4-amine (84 mg, 0.69 mmol) in dichloromethane (B109758) (8 mL), N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (EDCI, 52.7 mg, 0.28 mmol) was added.[8] The reaction mixture was stirred at ambient temperature overnight and then concentrated.[8] The resulting residue was purified by reverse-phase high-performance liquid chromatography (HPLC) to yield this compound.[8]
Biological Activity and Selectivity
This compound demonstrates picomolar binding affinity for BCL-XL and exhibits potent, selective killing of BCL-XL-dependent cancer cells.[1][7] Its biological activity has been characterized through various in vitro assays.
Quantitative Data Summary
| Assay Type | Target/Cell Line | This compound | Compound 5 | A-1155463 | Navitoclax |
| Binding Affinity (Ki, nM) | |||||
| TR-FRET | BCL-XL | <0.001 | <0.001 | 0.001 | 0.001 |
| TR-FRET | BCL-2 | 0.22 | 0.44 | 1.1 | 0.001 |
| TR-FRET | MCL-1 | >1.0 | >1.0 | >1.0 | >1.0 |
| Cellular Activity (EC50, µM) | |||||
| Cell Viability | MOLT-4 (BCL-XL dependent) | 0.027 | 0.23 | 0.027 | 0.048 |
| Cell Viability | RS4;11 (BCL-2 dependent) | >10 | >10 | >10 | 0.005 |
| SPR Binding Kinetics to BCL-XL | |||||
| kon (M⁻¹s⁻¹) | BCL-XL | 1.1 x 10⁶ | 3.5 x 10⁶ | - | - |
| koff (s⁻¹) | BCL-XL | 2.3 x 10⁻⁴ | 1.1 x 10⁻² | - | - |
| KD (nM) | BCL-XL | 0.21 | 3.1 | - | - |
| Residence Time (min) | BCL-XL | 49 | 1 | - | - |
Data compiled from[1]
Mechanism of Action: Induction of Apoptosis
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-XL and displacing pro-apoptotic BCL-2 family proteins. This disruption of the BCL-XL-mediated sequestration of pro-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway. Treatment of BCL-XL-dependent MOLT-4 cells with this compound resulted in a dose-dependent activation of caspases-3 and -7, externalization of phosphatidylserine (B164497) (an early apoptotic marker), and depolarization of the mitochondrial membrane, all of which are hallmarks of apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of compounds to BCL-2 family proteins.
-
Materials : BCL-2 family proteins (e.g., GST-Mcl-1), fluorescently labeled probe, antibody, assay buffer, 384-well low volume plates.[8]
-
Procedure :
-
Serially dilute test compounds in DMSO.[8]
-
Perform an intermediate 1:10 dilution in assay buffer.[8]
-
Transfer 10 µL of the diluted compound to a 384-well plate.[8]
-
Add 10 µL of a protein/probe/antibody mixture to each well.[8]
-
Incubate for 1 hour at room temperature.[8]
-
Include positive (protein/probe/antibody) and negative (probe/antibody) controls on each plate.[8]
-
Measure the TR-FRET signal using a suitable plate reader.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the association (on-rate) and dissociation (off-rate) kinetics of inhibitor binding.
-
Instrumentation : Biacore T200.[8]
-
Procedure :
-
Coat a CM5 sensor chip with an anti-GST antibody.[8]
-
Capture recombinant GST-tagged BCL-XL protein onto the chip surface.[8]
-
Measure compound binding kinetics using single-cycle kinetics mode in a running buffer containing 3% DMSO.[8]
-
Titrate the compound at concentrations ranging from 180 to 2.2 nM in a three-fold dilution series.[8]
-
Set the association time to 260 seconds and the dissociation time to 3600 seconds at a flow rate of 80 µL/min.[8]
-
Double reference all measurements against a blank surface and running buffer, and apply a DMSO correction.[8]
-
Fit the data globally to a 1:1 binding model to determine kon, koff, and KD.[8]
-
Regenerate the chip surface with two 10-second pulses of glycine (B1666218) pH 2.2.[8]
-
Cell Viability Assay
This assay determines the potency of the compound in killing cancer cells.
-
Cell Lines : MOLT-4 (BCL-XL dependent) and RS4;11 (BCL-2 dependent).[8]
-
Procedure :
-
Seed 50,000 cells per well in 96-well plates.[8]
-
Treat the cells with the compound in RPMI medium containing 10% human serum for 48 hours at 37°C in 5% CO2.[8]
-
Use a half-log dilution series of the compound, typically starting at 10 µM.[8]
-
For adherent cancer cell lines, seed 5,000 cells per well and treat in DMEM with 10% FBS.[8]
-
After the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo).
-
Apoptosis Induction Assays (Flow Cytometry)
These assays confirm that cell death occurs via apoptosis.
-
Cell Line : MOLT-4.[8]
-
Procedure :
-
Plate 1.0 x 10^5 cells/well in a 96-well plate and treat with a 9-point, 1:3 serial dilution of this compound for 24 hours.[8]
-
Transfer 20 µL of cells from each well to a V-bottom plate.[8]
-
Add 20 µL of a master mix of dyes from the MultiMetric Apoptosis Screening Kit, which measures caspase activation, Annexin V binding, cell viability, and mitochondrial membrane potential.[8]
-
Incubate for 1 hour at 37°C with 5% CO2 in the dark.[8]
-
Analyze the samples by flow cytometry.[8]
-
Caption: Experimental workflow for the evaluation of this compound.
Preclinical Status and Future Directions
This compound has been established as a potent and selective BCL-XL inhibitor, serving as a valuable chemical probe to investigate BCL-XL biology.[1][4] While it has not yet undergone clinical assessment, its development, along with other selective BCL-XL inhibitors like A-1155463 and A-1331852, provides a strong rationale for the therapeutic targeting of BCL-XL in specific cancer types.[5][9] Future work will likely focus on optimizing the pharmacokinetic properties of such inhibitors to improve their in vivo efficacy and safety profiles, potentially leading to clinical candidates for the treatment of BCL-XL-dependent solid tumors and hematologic malignancies.[5][10]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of BCL-2 family inhibitors. Through a sophisticated structure-based design approach, a highly potent and selective BCL-XL inhibitor was created. The comprehensive in vitro characterization of this compound confirms its mechanism of action and highlights its potential as a tool compound for further research and as a lead for the development of novel anti-cancer therapeutics. This guide provides the core technical information necessary for researchers and drug developers to understand and potentially build upon this important work.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A-1293102: A Deep Dive into its Pharmacophore and Structural Elements for Targeted BCL-XL Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacophore and key structural elements of A-1293102, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). This compound represents a significant advancement in the development of targeted cancer therapies by inducing apoptosis in BCL-XL-dependent tumor cells.[1][2][3] This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in its characterization.
Core Pharmacophore and Structural Insights
This compound is a novel chemical entity that incorporates structural features from both the selective BCL-XL inhibitor A-1155463 and the dual BCL-XL/BCL-2 inhibitors, such as navitoclax (B1683852), yet it possesses a distinct pharmacophore.[1][2][4] Its design is a result of a rational, structure-based approach aimed at optimizing binding affinity and selectivity for BCL-XL.[1][2][4]
The key pharmacophoric features of this compound responsible for its high-affinity binding to BCL-XL are centered around its interactions within the P2 and P4 hydrophobic pockets of the protein's binding groove.
-
Benzothiazole (B30560) Moiety: A critical component of the this compound scaffold is the benzothiazole amide portion.[5] This group is responsible for crucial electrostatic interactions with the backbone residues of Ser106 and Leu108 in helix 3 of BCL-XL.[5] Specifically, the benzothiazole ring nitrogen and the amide proton form reciprocal hydrogen bonds with the backbone nitrogen of Leu108 and the backbone carbonyl of Ser106, respectively.[1] This hydrogen bonding network is a hallmark of benzothiazole amide-based BCL-XL inhibitors and is a primary driver of their selectivity.[1]
-
"Bent-Back" Moiety: this compound features a "bent-back" conformational element that allows for efficient occupation of the P4 pocket of BCL-XL.[1][4] This structural feature is reminiscent of the binding mode of navitoclax and contributes significantly to the inhibitor's high potency.[1]
The combination of these elements results in a molecule that exhibits picomolar binding affinity for BCL-XL and effectively and selectively induces cell death in BCL-XL-dependent cancer cell lines.[1][2][4]
Quantitative Biological Activity
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays.
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| TR-FRET Binding Assay | BCL-XL | Ki | < 0.01 nM | [1] |
| TR-FRET Binding Assay | BCL-2 | Ki | 0.23 nM | [1] |
| TR-FRET Binding Assay | MCL-1 | Ki | > 4.4 µM | [1] |
| Cell-Based Apoptosis Assay | MOLT-4 (BCL-XL dependent) | EC50 | 0.03 µM | [1] |
| Cell-Based Apoptosis Assay | RS4;11 (BCL-2 dependent) | EC50 | > 5 µM | [1] |
Surface Plasmon Resonance (SPR) Binding Kinetics
To further characterize the binding interaction, SPR was used to determine the association and dissociation rates of this compound with BCL-XL.
| Analyte | ka (1/Ms) | kd (1/s) | KD (pM) | Reference |
| This compound | 1.1 x 106 | 1.1 x 10-4 | 100 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound involves the coupling of two key intermediates, compound 6 and compound 7, as outlined in the literature.[1]
Materials:
-
Compound 6
-
Compound 7
-
N,N-dimethylpyridin-4-amine (DMAP)
-
N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (EDCI)
-
Dichloromethane (DCM)
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve compound 6 (1 equivalent), compound 7 (1.2 equivalents), and DMAP (3 equivalents) in dichloromethane.
-
Add EDCI (1.2 equivalents) to the reaction mixture.
-
Stir the mixture at ambient temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by reverse-phase High-Performance Liquid Chromatography (HPLC) using a gradient of 40-70% acetonitrile in water containing 0.1% TFA to yield this compound.[6]
BCL-XL Protein Expression and Purification
For structural and biophysical studies, a construct of human BCL-XL was expressed in E. coli.
Procedure:
-
Express a construct of BCL-XL (residues 1-25)-GGGGGGG-(residues 83-209) with W24A, E158K, and D189A mutations and a C-terminal 6xHis tag in E. coli.
-
Lyse the cells and purify the protein from the soluble fraction using Ni-NTA chromatography.
-
Adjust the pH of the eluant to 8.1 and precipitate the protein with 70% saturated ammonium (B1175870) sulfate.
-
Centrifuge to collect the precipitate and dissolve it in 20 mM Tris pH 7.6, 10 mM NaCl, 10% (v/v) glycerol, and 2 mM DTT.
-
Further purify the protein using anion exchange Q-Sepharose chromatography.
-
Dialyze the purified protein into 25 mM Tris pH 8.0, 100 mM NaCl, 10% (v/v) glycerol, and 1 mM DTT. All purification steps are conducted at 4°C.[6]
X-ray Crystallography
To elucidate the binding mode of this compound, a co-crystal structure with BCL-XL was determined.
Procedure:
-
Dissolve this compound in DMSO.
-
Combine the compound and purified BCL-XL protein in a buffer (25 mM Tris, 100 mM NaCl, 10% (v/v) glycerol, 1 mM DTT, pH 8.0) to achieve a 5:1 molar ratio of compound to protein. The final DMSO concentration should be 2% (v/v).
-
Allow the complex to form overnight at 4°C.
-
Concentrate the protein-ligand complex to 14 mg/mL for crystallization trials.[6]
Visualizations
Signaling Pathway of BCL-XL Inhibition
The following diagram illustrates the mechanism by which this compound induces apoptosis.
Caption: this compound inhibits BCL-XL, leading to the activation of BAX/BAK and subsequent apoptosis.
Experimental Workflow for this compound Synthesis and Purification
This diagram outlines the key steps in the chemical synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
BCL-XL Protein Purification Workflow
The following diagram details the workflow for obtaining purified BCL-XL protein for in vitro assays.
Caption: Step-by-step workflow for the purification of the BCL-XL protein.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A-1293102: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293102 is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2] Dysregulation of apoptosis is a key hallmark of cancer, and targeting anti-apoptotic proteins like BCL-XL presents a promising therapeutic strategy.[1] this compound was developed through structure-based design, combining elements of the selective BCL-XL inhibitor A-1155463 and dual BCL-XL/BCL-2 inhibitors.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound selectively binds to the BH3-binding groove of BCL-XL with picomolar affinity, preventing it from sequestering pro-apoptotic proteins like BIM.[1] This disruption of the BCL-XL/BIM interaction liberates pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis. The selectivity of this compound for BCL-XL over BCL-2 is a key feature, potentially mitigating some of the toxicities associated with dual BCL-XL/BCL-2 inhibitors, such as thrombocytopenia.[1]
Below is a diagram illustrating the signaling pathway of apoptosis induction by this compound.
Quantitative Biological Data
The following tables summarize the in vitro binding affinity and cellular activity of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target | Ki (nM) |
| BCL-XL | 0.43 |
| BCL-2 | 193 |
| MCL-1 | >3900 |
| Data from a competitive binding assay using Time-Resolved Fluorescence Energy Transfer (TR-FRET).[1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Description | EC50 (µM) |
| MOLT-4 | BCL-XL Dependent | 0.08 |
| RS4;11 | BCL-2 Dependent | >5 |
| Cell viability was assessed using the CellTiter-Glo® assay after 48 hours of treatment.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare solutions of recombinant BCL-XL, BCL-2, and MCL-1 proteins in assay buffer.
-
Prepare a solution of a fluorescently labeled peptide probe that binds to the BCL-2 family proteins.
-
Prepare a solution of a lanthanide-labeled antibody that binds to the protein of interest.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the assay buffer.
-
Add the this compound serial dilutions.
-
Add the BCL-2 family protein, fluorescent probe, and lanthanide-labeled antibody mixture.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Cell Viability (CellTiter-Glo®) Assay
This assay measures the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Seeding:
-
Seed MOLT-4 and RS4;11 cells into a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).
Protocol:
-
Cell Treatment:
-
Treat MOLT-4 cells with varying concentrations of this compound for 24 hours. Include an untreated and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X binding buffer to each tube and analyze the cells on a flow cytometer.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Therapeutic Potential and Future Directions
This compound demonstrates potent and selective killing of BCL-XL-dependent cancer cell lines.[1] Its high selectivity for BCL-XL over BCL-2 may offer a wider therapeutic window compared to dual inhibitors by potentially reducing on-target toxicities like thrombocytopenia.[1]
As a research tool, this compound is invaluable for:
-
Target Validation: Confirming the dependence of various cancer types on BCL-XL for survival.
-
Biomarker Discovery: Identifying predictive biomarkers of response or resistance to BCL-XL inhibition.
-
Combination Studies: Exploring synergistic interactions with other anti-cancer agents. While specific combination studies with this compound are not yet published, the principle of combining BCL-XL inhibitors with other therapies to overcome resistance is well-established.
Further preclinical development of this compound or its analogs would likely focus on in vivo efficacy studies in various cancer models, pharmacokinetic and pharmacodynamic characterization, and safety toxicology assessments. While no clinical trials are currently underway for this compound, its promising preclinical profile underscores the therapeutic potential of selective BCL-XL inhibition in oncology.
References
Methodological & Application
Application Notes and Protocols for A-1293102 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-1293102 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3] The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[2] In many cancer types, overexpression of anti-apoptotic proteins like BCL-XL allows malignant cells to evade programmed cell death, contributing to tumor survival and resistance to therapy.[3][4] this compound selectively binds to BCL-XL with high affinity, disrupting its interaction with pro-apoptotic proteins (e.g., BIM, BAK, BAX) and thereby restoring the apoptotic signaling cascade in BCL-XL-dependent cells.[2] These application notes provide detailed protocols for key in vitro assays to characterize the binding affinity, cellular potency, and mechanism of action of this compound.
Mechanism of Action: BCL-XL Inhibition
This compound functions by directly binding to the BH3-binding groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins. This frees pro-apoptotic effectors like BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
A-1293102 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293102 is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3] Overexpression of BCL-XL is a survival mechanism for many cancer cells and has been linked to drug resistance and disease progression in various solid tumors and hematologic malignancies.[2] this compound selectively binds to BCL-XL, thereby blocking its function and inducing apoptosis in BCL-XL-dependent tumor cells.[2][4] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound disrupts the interaction between BCL-XL and pro-apoptotic proteins (e.g., BIM, BAD, BAX, BAK).[2] In healthy cells, BCL-XL sequesters these pro-apoptotic proteins, preventing the initiation of the intrinsic apoptotic pathway. By inhibiting BCL-XL, this compound liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), subsequent release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.[2]
Caption: this compound inhibits BCL-XL, leading to the activation of apoptosis.
Data Presentation
The following tables summarize the in vitro activity of this compound against various BCL-2 family proteins and in cell-based assays.
Table 1: this compound Binding Affinity (Ki in nM)
| Compound | BCL-XL | BCL-2 | MCL-1 |
| This compound | 0.43 | 193 | >3900 |
| A-1155463 | <0.1 | 80 | >444 |
| A-1331852 | <0.1 | 6.1 | 142 |
| Navitoclax | <0.1 | <0.1 | >224 |
Data sourced from ACS Medicinal Chemistry Letters.[2]
Table 2: this compound Cellular Efficacy (EC50 in µM)
| Compound | MOLT-4 (BCL-XL Dependent) | RS4;11 (BCL-2 Dependent) |
| This compound | 0.08 | >5 |
| A-1155463 | 0.07 | >5 |
| A-1331852 | 0.006 | >5 |
| Navitoclax | 0.30 | 0.11 |
Data sourced from ACS Medicinal Chemistry Letters and MedchemExpress.[2][5]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted from established methods for determining the cytotoxic effects of this compound on cancer cell lines.[6]
Materials:
-
This compound
-
MOLT-4 (BCL-XL dependent) or other suitable cell line
-
RS4;11 (BCL-2 dependent, as a negative control) or other suitable cell line
-
RPMI-1640 medium (or DMEM for adherent lines)
-
Fetal Bovine Serum (FBS) or Human Serum
-
96-well microtiter plates (white, clear bottom for adherent cells if imaging)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., a 9-point, 1:3 serial dilution starting from 10 µM).[6]
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the EC50 values by performing a non-linear regression analysis of the concentration-response data.
-
Caption: Workflow for determining cell viability after this compound treatment.
Apoptosis Marker Analysis (Caspase-3/7 Activation)
This protocol describes the measurement of a key hallmark of apoptosis induced by this compound.[2]
Materials:
-
This compound
-
MOLT-4 cells
-
RPMI-1640 medium with 10% Human Serum
-
96-well V-bottom plate
-
Apoptosis assay kit with a Caspase-3/7 substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding and Treatment:
-
The day before treatment, culture MOLT-4 cells in RPMI with 10% Human Serum.
-
On the day of the experiment, seed 1.0 x 10^5 cells/well in 100 µL of media in a 96-well plate.
-
Treat cells with a serial dilution of this compound for 24 hours.[2]
-
-
Staining:
-
Transfer 20 µL of the treated cells to a V-bottom plate.
-
Add the Caspase-3/7 reagent according to the manufacturer's instructions (e.g., a 1:10 dilution of the reagent in 20 µL).[6]
-
Shake the plate for 30 seconds at 1350 rpm.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C with 5% CO2 in a humidified, dark chamber.[6]
-
-
Data Acquisition:
-
Analyze the samples using a high-throughput flow cytometer or measure fluorescence with a plate reader.
-
-
Data Analysis:
-
Quantify the percentage of cells positive for Caspase-3/7 activation as a function of this compound concentration.
-
Conclusion
This compound is a valuable research tool for studying the role of BCL-XL in cancer cell survival. The provided protocols offer a framework for assessing its on-target cellular activity and downstream apoptotic effects. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for A-1293102 in MOLT-4 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293102 is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1] In cancer cells, particularly in certain hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL), overexpression of BCL-XL allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor survival and resistance to therapy.[1] The MOLT-4 cell line, derived from a patient with T-ALL, is known to be dependent on BCL-XL for survival, making it a relevant in vitro model for studying the efficacy and mechanism of action of BCL-XL inhibitors like this compound.[1]
These application notes provide detailed protocols for utilizing this compound in MOLT-4 cell lines, including methods for assessing cell viability, apoptosis, and cell cycle distribution. Furthermore, a protocol for Western blotting is included to analyze the modulation of key proteins in the apoptotic pathway.
Mechanism of Action
This compound selectively binds to the BH3-binding groove of BCL-XL, preventing it from sequestering pro-apoptotic proteins such as BIM, BAK, and BAX.[1] This disruption of the BCL-XL/pro-apoptotic protein complex liberates these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway. The activation of BAX and BAK results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis in MOLT-4 cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MOLT-4 Cells
| Parameter | Value | Reference |
| EC50 (48h) | 0.08 µM | [1] |
Table 2: Representative Data for this compound-Induced Apoptosis in MOLT-4 Cells (24h Treatment)
Note: The following data are representative and estimated based on graphical representations from cited literature. Actual results may vary.
| This compound Concentration (µM) | % Annexin V Positive Cells (Early + Late Apoptosis) |
| 0 (Control) | ~5% |
| 0.01 | ~15% |
| 0.1 | ~40% |
| 1 | ~75% |
| 10 | >90% |
Table 3: Hypothetical Cell Cycle Distribution in MOLT-4 Cells Treated with this compound (24h Treatment)
Note: As no specific data for the effect of this compound on the cell cycle of MOLT-4 cells was found, the following data is hypothetical and represents a plausible outcome where apoptosis induction leads to an increase in the sub-G1 population.
| This compound Concentration (µM) | % Sub-G1 | % G0/G1 | % S | % G2/M |
| 0 (Control) | 2.1 | 55.4 | 30.2 | 12.3 |
| 0.1 | 15.8 | 53.1 | 22.5 | 8.6 |
| 1 | 45.2 | 40.5 | 10.1 | 4.2 |
Experimental Protocols
MOLT-4 Cell Culture
Caption: Workflow for MOLT-4 cell culture.
Materials:
-
MOLT-4 cell line (e.g., ATCC® CRL-1582™)
-
RPMI-1640 medium (e.g., ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypan Blue solution (0.4%)
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
RPMI-1640
-
10% (v/v) Fetal Bovine Serum
-
1% (v/v) Penicillin-Streptomycin solution
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol (B145695).
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Line Maintenance:
-
MOLT-4 cells grow in suspension.
-
Monitor cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Maintain the cell culture density between 4 x 10^5 and 2 x 10^6 cells/mL.
-
To subculture, simply dilute the cell suspension to a density of 4 x 10^5 cells/mL with fresh complete growth medium.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.
-
Cell Viability Assay (CellTiter-Glo®)
Caption: Workflow for CellTiter-Glo® viability assay.
Materials:
-
MOLT-4 cells in complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MOLT-4 cells at a density of 5,000 - 10,000 cells per well in 90 µL of complete growth medium in an opaque-walled 96-well plate.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
MOLT-4 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed MOLT-4 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells by transferring the cell suspension to a centrifuge tube and centrifuging at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Caption: Workflow for cell cycle analysis by PI staining.
Materials:
-
MOLT-4 cells
-
This compound
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed and treat MOLT-4 cells as described for the apoptosis assay.
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS, and then adding 4 mL of cold 70% ethanol dropwise while vortexing gently.
-
Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Caption: Workflow for Western blot analysis.
Materials:
-
Treated MOLT-4 cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-XL, anti-BAX, anti-BAK, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels. A decrease in BCL-XL and an increase in cleaved Caspase-3 and cleaved PARP would be expected following this compound treatment. Changes in BAX and BAK levels or localization can also be assessed.
References
Application Notes and Protocols for A-1293102 in BCL-XL Dependent Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293102 is a potent and highly selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2][3][4] Overexpression of BCL-XL allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor progression and resistance to conventional therapies.[2][5] this compound is designed to specifically target BCL-XL, thereby restoring the apoptotic pathway in BCL-XL-dependent tumors.[1][2][6] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound functions as a BH3 mimetic, binding with picomolar affinity to the BH3-binding groove of the BCL-XL protein.[2][3][4] This action prevents BCL-XL from sequestering pro-apoptotic proteins such as BAX and BAK.[5] The release of BAX and BAK leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[2] this compound exhibits high selectivity for BCL-XL over other BCL-2 family members like BCL-2 and MCL-1, which is crucial for minimizing off-target effects.[2]
BCL-XL Signaling Pathway and this compound Intervention
Caption: BCL-XL signaling and this compound mechanism.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound in BCL-XL dependent tumor models.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Target Protein | Binding Affinity (Ki) | Cell Line | EC50 | Reference |
| BCL-XL | <0.01 nM | MOLT-4 (T-cell leukemia) | 8 nM | [2] |
| BCL-2 | >2.2 µM | RS4;11 (B-cell leukemia) | >10 µM | [2] |
| MCL-1 | >44 µM | - | - | [2] |
Table 2: In Vivo Efficacy of this compound in a Small Cell Lung Cancer (SCLC) Xenograft Model
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| Mice | H146 (SCLC) Xenograft | A-1155463 (related compound) | Modest | [7] |
Note: While specific in vivo data for this compound was not detailed in the provided search results, the related compound A-1155463 showed in vivo activity, suggesting the potential of this class of inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to BCL-2 family proteins.
Materials:
-
Recombinant BCL-XL, BCL-2, and MCL-1 proteins
-
Fluorescently labeled BH3 peptide probe
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant BCL-XL protein.
-
Add the serially diluted this compound to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled BH3 peptide probe to all wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the Ki values from the competition binding curves.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the dose-dependent effect of this compound on the viability of BCL-XL dependent and non-dependent cancer cell lines.
Materials:
-
BCL-XL dependent cell line (e.g., MOLT-4)
-
BCL-2 dependent cell line (e.g., RS4;11) for selectivity assessment
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the serially diluted this compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values from the dose-response curves.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activation of caspases 3 and 7, key executioners of apoptosis, in response to this compound treatment.
Materials:
-
BCL-XL dependent cell line (e.g., MOLT-4)
-
This compound
-
Cell culture medium and supplements
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with various concentrations of this compound and incubate for a desired time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
Analyze the dose-dependent increase in caspase activity.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Logical Relationship: BCL-XL Dependence and this compound Sensitivity
Caption: BCL-XL dependence predicts this compound sensitivity.
Conclusion
This compound is a valuable research tool for investigating the role of BCL-XL in cancer and serves as a promising lead compound for the development of targeted therapies.[2][4] The protocols and data presented here provide a framework for the preclinical evaluation of this compound and other selective BCL-XL inhibitors in BCL-XL dependent tumors. Careful adherence to these methodologies will ensure reproducible and reliable results in the pursuit of novel cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. What are Bcl-xl inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
A-1293102 Protocol for Caspase Activation Assay
Application Note
Introduction
A-1293102 is a potent and selective inhibitor of BCL-XL, an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3][4][5] Overexpression of BCL-XL has been linked to tumor survival and resistance to cancer therapies in various malignancies.[1] this compound functions by binding to BCL-XL with high affinity, thereby disrupting its interaction with pro-apoptotic proteins like BIM and BAK.[1] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of effector caspases, such as caspase-3 and caspase-7, and subsequent programmed cell death.[1] This document provides a detailed protocol for a caspase activation assay using this compound in a relevant cancer cell line.
Mechanism of Action
This compound acts as a BH3-mimetic, mimicking the action of BH3-only proteins, which are natural antagonists of anti-apoptotic BCL-2 family members.[6] By selectively inhibiting BCL-XL, this compound releases pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of the caspase cascade, leading to apoptosis.
Data Presentation
The following table summarizes the biological activity of this compound in the BCL-XL-dependent human T-cell acute lymphoblastic leukemia cell line, MOLT-4.
| Compound | Target(s) | MOLT-4 EC50 (µM) | Assay Type | Reference |
| This compound | BCL-XL | 0.08 | Cell Viability (CellTiter-Glo) | [1][2] |
Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
This protocol describes the induction of apoptosis using this compound and the subsequent measurement of caspase-3/7 activity. The protocol is optimized for the MOLT-4 cell line but can be adapted for other BCL-XL-dependent cell lines. Both colorimetric and fluorometric detection methods are provided.
Materials
-
This compound (stored as a stock solution in DMSO at -20°C)
-
MOLT-4 cells (or other suitable BCL-XL-dependent cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
96-well, clear-bottom, black or white plates (for fluorescence) or clear plates (for colorimetry)
-
Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay from Promega, or a colorimetric kit using a DEVD-pNA substrate)[7][8]
-
Microplate reader capable of measuring luminescence or absorbance at 405 nm
Cell Culture
-
Culture MOLT-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
Experimental Workflow
Caption: Experimental workflow for the caspase activation assay.
Assay Protocol
-
Cell Seeding:
-
On the day of the experiment, count the cells and adjust the cell density to 1 x 10^6 cells/mL in fresh culture medium.
-
Seed 50 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is from 1 nM to 10 µM.[9]
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (Optional): Cells treated with a known apoptosis inducer (e.g., staurosporine).
-
-
Add 50 µL of the diluted this compound or control solutions to the respective wells, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[1]
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
For Luminescent Assays (e.g., Caspase-Glo® 3/7): [7]
-
Add 100 µL of the reconstituted Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
For Colorimetric Assays (e.g., DEVD-pNA substrate): [8][10][11]
-
Lyse the cells according to the kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating on ice.
-
Add the reaction buffer containing the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells) from all experimental readings.
-
Normalize the caspase activity of the treated samples to the vehicle control.
-
Plot the normalized caspase activity against the concentration of this compound.
-
Determine the EC50 value for caspase activation by fitting the data to a four-parameter logistic curve.
-
Troubleshooting
-
Low Signal:
-
Increase the incubation time with the compound or the assay reagent.
-
Increase the number of cells seeded per well.
-
Ensure the caspase assay reagent is properly reconstituted and stored.
-
-
High Background:
-
Use phenol (B47542) red-free medium if it interferes with the assay.
-
Ensure complete cell lysis for colorimetric assays.
-
Check for contamination in the cell culture.
-
-
Inconsistent Results:
-
Ensure accurate pipetting and cell seeding.
-
Use cells from a similar passage number for all experiments.
-
Mix the plate gently after adding reagents to ensure a homogeneous solution.
-
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ulab360.com [ulab360.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A-1293102 in Surface Plasmon Resonance (SPR) Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293102 is a potent and selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4] Overexpression of Bcl-xL is a key survival mechanism for many cancer cells, making it a critical target for therapeutic intervention.[1][5] this compound has demonstrated picomolar binding affinity for Bcl-xL, highlighting its potential as a valuable tool for cancer research and drug development.[1][5]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. It provides quantitative data on binding kinetics (association and dissociation rates) and affinity. This document provides detailed application notes and protocols for the use of this compound in SPR analysis to characterize its interaction with Bcl-xL.
Quantitative Data Summary
The following table summarizes the binding kinetics of this compound to Bcl-xL as determined by SPR analysis.
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Drug-Target Residence Time (min) |
| This compound | 2.4 x 10⁶ | 3.9 x 10⁻⁴ | 0.16 | 49 |
| Compound 5 | 1.1 x 10⁷ | 1.8 x 10⁻² | 1.6 | 1 |
Data sourced from Tao et al. (2021).[1]
Signaling Pathway
This compound targets the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[1] These proteins control the permeabilization of the mitochondrial outer membrane, a key event in the commitment to apoptosis. Anti-apoptotic proteins like Bcl-xL prevent apoptosis by sequestering pro-apoptotic proteins. This compound inhibits Bcl-xL, thereby releasing pro-apoptotic proteins and promoting cancer cell death.[1][6]
Caption: this compound inhibits Bcl-xL, leading to apoptosis.
Experimental Protocols
This section provides a detailed protocol for analyzing the interaction of this compound with Bcl-xL using a Biacore T200 instrument.
Materials and Reagents
-
Instrument: Biacore T200
-
Sensor Chip: CM5 chip
-
Ligand: Recombinant GST-tagged Bcl-xL
-
Analyte: this compound
-
Antibody: Anti-GST antibody
-
Immobilization Buffer: 10 mM Sodium acetate, pH 5.0
-
Running Buffer (HBS-EP+): 10 mM HEPES pH 7.5, 150 mM NaCl, 3 mM EDTA, 0.05% Tween 20, supplemented with 3% DMSO
-
Regeneration Buffer: Glycine pH 2.2
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl
Experimental Workflow
Caption: Workflow for SPR analysis of this compound and Bcl-xL.
Detailed Methodology
-
Anti-GST Antibody Immobilization:
-
Activate the CM5 sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Immobilize the anti-GST antibody (30 µg/mL in 10 mM Sodium acetate, pH 5.0) to the chip surface via standard amine coupling chemistry to a level of approximately 18,000 RU.[7]
-
Deactivate any remaining reactive groups with an injection of ethanolamine-HCl.
-
-
Bcl-xL Capture:
-
This compound Binding Analysis (Single-Cycle Kinetics):
-
Prepare a serial dilution of this compound in running buffer (e.g., 180 nM to 2.2 nM in a three-fold dilution series).[7]
-
Perform single-cycle kinetics by injecting the different concentrations of this compound sequentially over the captured Bcl-xL surface.
-
Set the association time to 260 seconds and the dissociation time to 3600 seconds at a flow rate of 80 µL/min.[7]
-
Ensure all measurements are double-referenced against a blank surface and running buffer to correct for non-specific binding and bulk refractive index changes.[7]
-
Apply a DMSO correction to account for the solvent bulk shift.[7]
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration buffer (glycine pH 2.2) for two 10-second pulses at a flow rate of 30 µL/min.[7] This removes the bound analyte and prepares the surface for the next injection.
-
-
Data Analysis:
Conclusion
This application note provides a comprehensive guide for utilizing this compound in SPR analysis to quantitatively assess its binding to Bcl-xL. The detailed protocols and workflow diagrams are intended to facilitate the design and execution of robust and reproducible experiments for researchers in cancer biology and drug discovery. The high affinity and slow dissociation rate of this compound from Bcl-xL, as determined by SPR, underscore its potential as a potent and selective inhibitor.[1]
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for A-1293102-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of A-1293102, a potent and selective BCL-XL inhibitor, and its application in inducing apoptosis in cancer cell lines. This document includes a summary of its biological activity, detailed protocols for key experiments, and visualizations of the relevant signaling pathways and workflows.
Introduction
This compound is a small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] Overexpression of BCL-XL is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[1][3] this compound binds to BCL-XL with high affinity, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX. This disruption unleashes the pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death.[1][4]
Mechanism of Action
This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins.[5] By occupying the BH3-binding groove of BCL-XL, this compound displaces pro-apoptotic effector proteins, which can then oligomerize and trigger MOMP. This leads to the release of cytochrome c from the mitochondria into the cytosol, initiating the formation of the apoptosome and subsequent activation of the caspase cascade, culminating in apoptosis.[4][6]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound to BCL-2 Family Proteins
| Compound | BCL-XL K_i_ (nM) | BCL-2 K_i_ (nM) | MCL-1 K_i_ (nM) |
| This compound | 0.43 | 193 | >3900 |
Data from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Description | This compound EC_50_ (µM) |
| MOLT-4 | BCL-XL Dependent | 0.08 |
| RS4;11 | BCL-2 Dependent | >5 |
EC50 values were determined after 48 hours of treatment using the CellTiter-Glo® assay.[1][7][8]
Signaling Pathway
Caption: this compound inhibits BCL-XL, leading to apoptosis.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[1][8][9]
Objective: To determine the number of viable cells in culture after treatment with this compound by quantifying ATP.
Materials:
-
This compound
-
Cancer cell lines (e.g., MOLT-4, RS4;11)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC₅₀ value.
-
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is based on standard methods for apoptosis detection by flow cytometry.[7][10][11][12][13]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the collected medium and the trypsinized cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for BCL-2 Family Proteins
This is a general protocol for the detection of BCL-2 family proteins.[4][14][15]
Objective: To analyze the expression levels of BCL-XL and other apoptosis-related proteins in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-XL, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as desired.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound is a valuable research tool for studying the role of BCL-XL in cancer cell survival and for evaluating BCL-XL inhibition as a therapeutic strategy. The protocols provided here offer a framework for investigating the apoptotic effects of this compound in various cancer cell lines.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
- 15. edspace.american.edu [edspace.american.edu]
Application Note: A-1293102 and Co-Immunoprecipitation Studies with BCL-XL
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-1293102 is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3] Overexpression of BCL-XL is a key survival mechanism for many cancer cells, making it a critical target for therapeutic development.[1][2][4] this compound exhibits picomolar binding affinity to BCL-XL, leading to the selective killing of BCL-XL-dependent tumor cells.[1][2][4] This application note provides a summary of the binding characteristics of this compound, a detailed protocol for co-immunoprecipitation (Co-IP) studies with BCL-XL, and visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative data for the interaction of this compound with BCL-2 family proteins.
| Compound | Target Protein | Binding Affinity (Ki) | Cell-based Activity (EC50, MOLT-4 cells) | Selectivity vs. BCL-2 |
| This compound | BCL-XL | <0.001 µM | 0.029 µM | >220-fold |
| This compound | BCL-2 | 0.22 µM | >10 µM (RS4;11 cells) | - |
| This compound | MCL-1 | No binding | - | - |
Data compiled from ACS Medicinal Chemistry Letters.[1]
Signaling Pathway and Mechanism of Action
This compound functions as a BH3 mimetic, binding to the hydrophobic groove of BCL-XL. This binding displaces pro-apoptotic proteins, such as BIM, which are normally sequestered by BCL-XL. The released pro-apoptotic proteins can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.[1]
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
Troubleshooting & Optimization
A-1293102 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of A-1293102 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO. For experimental purposes, it has been successfully prepared in DMSO at a concentration of 500 μM for serial dilutions in assays. While the maximum solubility has not been explicitly reported in publicly available literature, this concentration provides a reliable starting point for most in vitro studies.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to dissolve the powdered this compound directly in anhydrous (dry) DMSO. To ensure the compound is fully dissolved, vortexing or brief sonication in a water bath may be beneficial.
Q3: What are the recommended storage conditions for this compound in DMSO?
For optimal stability, stock solutions of this compound in DMSO should be stored at low temperatures. General guidelines for storing compounds in DMSO suggest that aliquoting the stock solution into single-use volumes and storing at -20°C or -80°C can maintain stability for months. It is crucial to avoid repeated freeze-thaw cycles.
Q4: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many organic compounds. To mitigate this, ensure the final concentration of DMSO in your working solution is kept low, typically below 0.5%, to avoid cellular toxicity and improve solubility in the aqueous environment. If precipitation persists, consider a stepwise dilution approach or the use of a co-solvent.
Q5: How does water content in DMSO affect the stability of this compound?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Increased water content in DMSO can lead to the degradation of dissolved compounds. Therefore, it is critical to use anhydrous DMSO and to minimize the exposure of the stock solution to air.
Data Summary
This compound Solubility in DMSO
| Parameter | Value | Notes |
| Known Soluble Concentration | ≥ 500 μM | This compound has been shown to be soluble in DMSO at this concentration for use in serial dilutions for biological assays. |
| Maximum Solubility | Not specified | The maximum solubility in DMSO is not readily available in public literature. Researchers may need to determine this empirically if higher concentrations are required. |
General Stability of Compounds in DMSO
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term (months) or -80°C for long-term (years) storage. | Low temperatures slow down chemical degradation processes. |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
| DMSO Quality | Use anhydrous (≤0.05% water) DMSO. | Minimizes water-induced degradation of the compound.[1] |
| Container | Use tightly sealed vials (e.g., with PTFE-lined caps). | Prevents moisture absorption from the air. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in DMSO Stock | - Solution is supersaturated.- Temperature is too low (DMSO freezes at 18.5°C).- Absorption of water into the DMSO. | - Gently warm the solution to 37°C and vortex or sonicate to redissolve.- Ensure the DMSO stock is at room temperature before use.- Use anhydrous DMSO and store in tightly sealed vials. |
| Precipitation Upon Dilution in Aqueous Buffer | - Compound has low aqueous solubility.- High final concentration of the compound.- Rapid change in solvent polarity. | - Decrease the final concentration of the compound in the working solution.- Perform a stepwise dilution of the DMSO stock into the aqueous buffer.- Ensure the final DMSO concentration in the assay is low (<0.5%). |
| Loss of Compound Activity Over Time | - Degradation of the compound in DMSO.- Repeated freeze-thaw cycles.- Exposure to light (if light-sensitive). | - Prepare fresh stock solutions periodically.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions protected from light. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 972.13 g/mol .
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a room temperature water bath.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing and storing this compound in DMSO.
References
A-1293102 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective BCL-XL inhibitor, A-1293102. The following information is designed to assist in the optimization of dose-response experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] BCL-XL is a member of the BCL-2 family of proteins that regulate the intrinsic pathway of apoptosis.[2] By binding to BCL-XL, this compound prevents it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX, thereby liberating them to initiate the mitochondrial-mediated cell death cascade, leading to apoptosis.[2]
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that are dependent on BCL-XL for survival. A common model for this is the MOLT-4 human T-cell acute lymphoblastic leukemia cell line.[1][2] In contrast, cell lines dependent on other anti-apoptotic proteins like BCL-2 (e.g., RS4;11) are largely insensitive to this compound.[1][2]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C. For immediate use in cell culture, the stock solution is serially diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is non-toxic to the cells, typically below 0.5%, and is kept consistent across all wells, including vehicle controls.
Q4: What is the recommended assay for determining cell viability after treatment with this compound?
The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used and recommended method for assessing the cytotoxic effects of this compound.[1][3] This assay measures ATP levels, which correlate with the number of metabolically active, viable cells.[4][5]
Troubleshooting Guide for Dose-Response Curve Optimization
Issue 1: No or low cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on BCL-XL for survival. | Confirm the BCL-XL dependency of your cell line through literature review or by using a positive control cell line known to be sensitive to BCL-XL inhibition (e.g., MOLT-4). |
| Insufficient incubation time. | The apoptotic effects of this compound may require a longer exposure time to become evident. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line. |
| Compound instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High cell seeding density. | Overly confluent cells can exhibit altered sensitivity to cytotoxic agents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Issue 2: Inconsistent results and high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in culture medium. | This compound is soluble in DMSO but may precipitate when diluted into aqueous culture medium, especially at higher concentrations. Visually inspect the medium for any precipitate after adding the compound. To mitigate this, ensure thorough mixing upon dilution and consider preparing intermediate dilutions in a serum-free medium before adding to the final cell culture. Keep the final DMSO concentration consistent and as low as possible. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and addition of the compound to the wells. |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells of the plate for experimental data. |
| Contamination. | Regularly check for and test for mycoplasma or other microbial contamination in your cell cultures. |
Issue 3: Atypical (non-sigmoidal) dose-response curve shape.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration range. | If the curve is flat at the top or bottom, the concentration range may be too narrow. Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to high micromolar), to capture the full sigmoidal curve. |
| Compound precipitation at high concentrations. | As mentioned above, precipitation can lead to a plateau in the dose-response curve at higher concentrations, as the effective concentration of the soluble compound does not increase. |
| Off-target effects or complex biological responses. | At very high concentrations, some compounds may exhibit off-target effects that can lead to a U-shaped or other complex curve shapes. If a non-sigmoidal curve is consistently observed, it may reflect the compound's biological activity in that specific cellular context. |
| Assay interference. | At high concentrations, the compound may interfere with the assay chemistry itself (e.g., inhibiting the luciferase in the CellTiter-Glo® assay). Run a control experiment with the highest concentration of the compound in a cell-free system to test for assay interference. |
Data Presentation
Table 1: In Vitro Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | EC50 (µM) | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | 48 hours | 0.08 | [1][2] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | CellTiter-Glo | 48 hours | > 5 | [1][2] |
Experimental Protocols
Detailed Protocol for this compound Cytotoxicity Assay using CellTiter-Glo®
This protocol is adapted from the methodology described in the primary literature for this compound.[3]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cancer cell line (e.g., MOLT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates (for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired density (e.g., 5,000 cells per well in 90 µL of medium for adherent cells, or 50,000 cells per well for suspension cells).
-
Seed the cells into a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours to allow adherent cells to attach or suspension cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare working solutions at 10X the final desired concentrations. A half-log dilution series starting from a high concentration (e.g., 10 µM) is recommended.
-
Add 10 µL of the 10X working solutions to the corresponding wells of the 96-well plate containing cells in 90 µL of medium.
-
Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and no-cell control wells (medium only for background measurement).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the no-cell control wells from all other measurements.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for dose-response curve generation.
References
Technical Support Center: BCL-XL Inhibitors and Thrombocytopenia Mitigation
Welcome to the technical support center for researchers utilizing BCL-XL inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the primary on-target toxicity of BCL-XL inhibition: thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: Why do BCL-XL inhibitors like A-1293102 cause thrombocytopenia?
A1: BCL-XL is a crucial anti-apoptotic protein essential for the survival of platelets.[1][2][3][4] Platelets have a short lifespan and rely on BCL-XL to prevent premature apoptosis (programmed cell death).[3][4] BCL-XL inhibitors, including this compound and the well-studied compound navitoclax (B1683852) (ABT-263), bind to and inhibit BCL-XL, thereby disrupting its protective function.[2][5] This inhibition triggers the intrinsic apoptotic pathway in platelets, leading to their rapid clearance from circulation and resulting in thrombocytopenia (a low platelet count).[5][6][7][8] This is considered an on-target toxicity because it directly results from the intended mechanism of action of the drug.[1][9]
Q2: What is the typical onset and duration of thrombocytopenia following administration of a BCL-XL inhibitor?
A2: Thrombocytopenia induced by BCL-XL inhibitors is typically rapid and dose-dependent.[5][8] For instance, with navitoclax, a significant drop in platelet count can be observed within hours to days of administration.[7][10] The thrombocytopenia is generally reversible upon cessation of treatment, with platelet counts recovering within about a week.[11][12] Some studies with intermittent dosing schedules have shown that platelet counts can fluctuate, decreasing during treatment and recovering during off-treatment periods.[5]
Q3: Are there alternative strategies to mitigate BCL-XL inhibitor-induced thrombocytopenia?
A3: Yes, several strategies are being explored to overcome this dose-limiting toxicity. These include:
-
Proteolysis-Targeting Chimeras (PROTACs): This is a leading strategy. PROTACs, like DT2216, are designed to selectively degrade BCL-XL in cancer cells while sparing platelets.[1][13][14][15] They achieve this by utilizing an E3 ligase (like VHL or cereblon) that is poorly expressed in platelets but abundant in cancer cells.[1][9][13][16][17] This tissue-selective degradation leads to a wider therapeutic window.[1][13]
-
Dosing Strategies: Dose-titration and intermittent dosing schedules have been implemented in clinical trials to manage the severity of thrombocytopenia.[5][18][19] A gradual ramp-up of the dose can help mitigate the initial sharp drop in platelet levels.[19]
-
Prodrugs and Antibody-Drug Conjugates (ADCs): These approaches aim to deliver the BCL-XL inhibitor more specifically to the tumor site, thereby minimizing systemic exposure and its effect on circulating platelets.[2][7][9]
-
Combination Therapies: Using BCL-XL inhibitors at lower, more manageable doses in combination with other anti-cancer agents is another approach to enhance efficacy while minimizing toxicity.[2][13]
Troubleshooting Guide
Issue 1: Unexpectedly severe or prolonged thrombocytopenia in an in vivo model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing or Formulation: The inhibitor concentration may be too high, or the formulation may lead to rapid, uncontrolled release. | Action: Review and verify all dosing calculations and the formulation protocol. Consider a dose-response study to determine the optimal therapeutic window for your model. For new inhibitors, start with a lower dose and escalate gradually. |
| Animal Model Sensitivity: The specific strain or species of animal might be particularly sensitive to BCL-XL inhibition. | Action: Consult literature for data on the inhibitor's effect in your specific model. If limited data exists, consider a pilot study with a small cohort to assess sensitivity. Compare with historical data if available. |
| Off-Target Effects: While thrombocytopenia is a known on-target effect, severe toxicity could indicate other off-target activities or issues with the compound's specificity. | Action: If using a novel compound, perform in vitro profiling against other BCL-2 family members (e.g., BCL-2, MCL-1) to confirm selectivity. |
| Underlying Health Status of Animals: Pre-existing conditions in the animal models could exacerbate the thrombocytopenic effect. | Action: Ensure all animals are healthy and free from infections or other conditions that might affect platelet counts before starting the experiment. |
Issue 2: Inconsistent or no induction of apoptosis in platelets in vitro.
| Possible Cause | Troubleshooting Step |
| Platelet Isolation and Handling: Platelets are sensitive and can be activated or become apoptotic during isolation and handling. | Action: Use a standardized, gentle protocol for platelet isolation. Ensure all buffers are at the correct temperature and pH. Minimize centrifugation forces and handling time. |
| Inhibitor Potency and Stability: The inhibitor may have degraded or may not be potent enough at the tested concentrations. | Action: Confirm the inhibitor's purity and stability. Prepare fresh stock solutions for each experiment. Perform a concentration-response curve to determine the EC50 for apoptosis induction in your assay. |
| Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect early apoptotic events. | Action: Use a combination of apoptosis markers, such as Annexin V for phosphatidylserine (B164497) exposure and a fluorescent probe for caspase-3/7 activation, to get a more complete picture.[20][21][22][23] |
| Incorrect Incubation Time: The incubation time with the inhibitor may be too short or too long. | Action: Perform a time-course experiment to identify the optimal incubation period for observing apoptosis. |
Data Presentation
Table 1: Comparative Activity of BCL-XL Targeting Agents
| Compound | Target(s) | Mechanism | EC50 in MOLT-4 cells (BCL-XL dependent) | Effect on Platelets | Reference |
| This compound | BCL-XL | Inhibitor | Potent (comparable to A-1155463) | Induces apoptosis | [24][25] |
| Navitoclax (ABT-263) | BCL-XL, BCL-2 | Inhibitor | ~237 nM | Induces apoptosis | [12][13] |
| A-1155463 | BCL-XL | Inhibitor | Potent | Induces apoptosis | [1] |
| DT2216 | BCL-XL | PROTAC Degrader | DC50 ~63 nM | Minimal toxicity up to 3 µM | [13][15] |
| Venetoclax (ABT-199) | BCL-2 | Inhibitor | No activity | Spares platelets | [8][24] |
EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration.
Experimental Protocols
Protocol 1: In Vitro Platelet Apoptosis Assay using Flow Cytometry
This protocol is for assessing apoptosis in isolated human platelets treated with a BCL-XL inhibitor.
Materials:
-
Freshly drawn human blood in acid-citrate-dextrose (ACD) tubes.
-
Tyrode's buffer.
-
BCL-XL inhibitor (e.g., this compound) and vehicle control (e.g., DMSO).
-
Annexin V-FITC Apoptosis Detection Kit.
-
PAC-1 antibody (binds to activated GPIIb/IIIa).
-
Flow cytometer.
Methodology:
-
Platelet Isolation:
-
Centrifuge whole blood at 200 x g for 20 minutes to obtain platelet-rich plasma (PRP).
-
Add prostacyclin (PGI2) to the PRP to prevent platelet activation.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's buffer.
-
Count the platelets and adjust the concentration to 2-5 x 10^8 platelets/mL.
-
-
Inhibitor Treatment:
-
Aliquot the platelet suspension into flow cytometry tubes.
-
Add the BCL-XL inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate the platelets for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Staining:
-
Add Annexin V-FITC and a fluorescently-conjugated PAC-1 antibody to each tube.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
Add binding buffer just before analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter.
-
Analyze the percentage of Annexin V-positive (apoptotic) and PAC-1-positive (activated) platelets.
-
Protocol 2: Western Blot for BCL-XL Degradation in Platelets
This protocol is for assessing the degradation of BCL-XL in platelets treated with a PROTAC degrader.
Materials:
-
Isolated platelets (as in Protocol 1).
-
BCL-XL PROTAC (e.g., DT2216) and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
Primary antibodies: anti-BCL-XL and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Treatment and Lysis:
-
Treat isolated platelets with the BCL-XL PROTAC or vehicle for the desired time (e.g., 24 hours).
-
Pellet the platelets by centrifugation.
-
Lyse the platelet pellet with ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BCL-XL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BCL-XL band intensity to the β-actin band intensity to determine the extent of degradation.
-
Visualizations
Caption: BCL-XL's role in platelet survival and inhibitor action.
Caption: Mechanism of BCL-XL degradation by PROTACs.
References
- 1. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Reduce the On‐Target Platelet Toxicity of Bcl‐xL Inhibitors: PROTACs, SNIPERs and Prodrug‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Platelet Production and Life Span: Role of Bcl-xL and Potential Implications for Human Platelet Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. BCL-XL–targeting antibody-drug conjugates are active in preclinical models and mitigate on-mechanism toxicity of small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Navitoclax Activity in Heavily Pretreated CLL [medscape.com]
- 19. onclive.com [onclive.com]
- 20. Markers of platelet apoptosis: methodology and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. plateletservices.com [plateletservices.com]
- 23. Markers of platelet apoptosis: methodology and applications | Semantic Scholar [semanticscholar.org]
- 24. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
A-1293102 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the selective BCL-XL inhibitor, A-1293102. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein belonging to the BCL-2 family.[1][2][3][4] The primary mechanism of action of this compound is to bind with high affinity to BCL-XL, thereby preventing it from sequestering pro-apoptotic proteins like BIM and BAK.[2] This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of BCL-XL-dependent tumor cells.[2]
2. How does this compound selectively target BCL-XL over other BCL-2 family proteins?
This compound was designed to exploit structural differences between the binding grooves of BCL-2 family proteins.[2][3] X-ray crystallography has shown that this compound forms a key hydrogen bonding network within the P2 binding pocket of BCL-XL and efficiently occupies the P4 pocket.[2][3][4] This specific binding conformation results in picomolar binding affinity for BCL-XL while exhibiting significantly weaker affinity for other anti-apoptotic proteins like BCL-2 and MCL-1.[2]
3. What are the expected cellular effects of this compound treatment in sensitive cell lines?
In BCL-XL-dependent cancer cells, such as the MOLT-4 cell line, treatment with this compound is expected to induce key hallmarks of apoptosis in a dose-dependent manner.[2] These effects include:
-
Activation of caspases 3 and 7.[2]
-
Externalization of phosphatidylserine (B164497) on the cell surface.[2]
-
Depolarization of the mitochondrial membrane.[2]
These events ultimately lead to a reduction in cell viability.
Experimental Controls and Best Practices
Cell-Based Assays
-
Positive Control: Use a known BCL-XL-dependent cell line (e.g., MOLT-4) to confirm the activity of this compound in your assay system.[2] You can also use another well-characterized BCL-XL inhibitor, such as A-1155463, for comparison.[5]
-
Negative Control: Employ a BCL-2-dependent cell line (e.g., RS4;11) to demonstrate the selectivity of this compound for BCL-XL.[2] No significant cell death should be observed in these cells at concentrations that are effective in BCL-XL-dependent lines.[2]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent on cell viability and signaling pathways.
-
Cell Viability Normalization: When assessing cell viability, normalize the results to the vehicle-treated control cells to determine the relative effect of this compound.
-
Aseptic Technique: Maintain sterile conditions during cell culture to prevent microbial contamination that could interfere with experimental results.[6][7]
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and rule out cross-contamination.[8]
In Vivo Studies
-
Vehicle Control: A vehicle control group is essential to differentiate the effects of this compound from those of the delivery vehicle.[9]
-
Standard-of-Care Control: When applicable, include a control group treated with a standard-of-care agent for the cancer type being studied to provide a benchmark for the efficacy of this compound.[9]
-
Dose-Response Evaluation: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal dosing regimen before initiating large-scale efficacy studies.[9]
-
Pharmacokinetic Analysis: Perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. This will help in correlating drug exposure with efficacy and potential toxicities.[9]
-
Animal Welfare: All animal experiments should be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).[9]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target Protein/Cell Line | Result (Ki or EC50) | Reference |
| TR-FRET Binding Assay | BCL-XL | <0.01 nM (Ki) | [2] |
| TR-FRET Binding Assay | BCL-2 | 2.2 nM (Ki) | [2] |
| TR-FRET Binding Assay | MCL-1 | >4.4 µM (Ki) | [2] |
| Cell Viability Assay | MOLT-4 (BCL-XL dependent) | 8 nM (EC50) | [2] |
| Cell Viability Assay | RS4;11 (BCL-2 dependent) | >20,000 nM (EC50) | [2] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from the methodology described for characterizing the binding of this compound to BCL-2 family proteins.[10]
-
Reagents: GST-tagged BCL-XL, GST-tagged BCL-2, or GST-tagged MCL-1 protein; Fluorescently labeled BAK peptide probe (F-Bak); Terbium-labeled anti-GST antibody (Tb-anti-GST); Assay buffer.
-
Compound Preparation: Serially dilute this compound in DMSO. Perform an intermediate dilution in assay buffer.
-
Assay Plate Preparation: Transfer the diluted compound to a 384-well low-volume assay plate.
-
Protein/Probe/Antibody Mixture: Prepare a mixture of the respective GST-tagged BCL-2 family protein, the F-Bak probe, and the Tb-anti-GST antibody in assay buffer.
-
Incubation: Add the protein/probe/antibody mixture to each well of the assay plate. Incubate for 1 hour at room temperature.
-
Controls: Include wells with only the probe and antibody (negative control) and wells with the protein, probe, and antibody without the compound (positive control).
-
Data Acquisition: Measure the time-resolved fluorescence using an appropriate plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for F-Bak) and 495 nm (for Tb-labeled antibody).
-
Data Analysis: Calculate the dissociation constants (Ki) using appropriate binding competition equations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for a cell viability assay with this compound.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Potency or Lack of Efficacy | - Cell line is not BCL-XL dependent.- Compound degradation.- Incorrect compound concentration. | - Confirm BCL-XL dependency of your cell line via Western blot or by testing with known BCL-XL and BCL-2 inhibitors.- Prepare fresh stock solutions of this compound. Store as recommended on the certificate of analysis.- Verify the concentration of your stock solution. |
| High Background in Vehicle Control | - Solvent (e.g., DMSO) toxicity.- Contamination of cell culture. | - Reduce the final concentration of the vehicle in your assay. Perform a vehicle titration to determine the maximum non-toxic concentration.- Test for mycoplasma and other microbial contaminants.[6] |
| Inconsistent Results Between Experiments | - Variation in cell passage number.- Inconsistent cell seeding density.- Fluctuation in incubation times. | - Use cells within a consistent and low passage number range.- Ensure accurate and consistent cell counting and seeding.- Standardize all incubation times. |
| Poor Solubility in Aqueous Media | - Compound precipitation. | - Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the assay medium is low and does not affect cell viability. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 8. Best practices in cell culture: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting A-1293102-resistant cell lines
Welcome to the technical support center for A-1293102, a potent and selective BCL-XL inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experiments with this compound-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2] BCL-XL prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins like BIM. By binding to the BH3 domain-binding groove of BCL-XL, this compound disrupts this interaction, liberating pro-apoptotic proteins and triggering the mitochondrial apoptosis cascade, leading to cancer cell death.[1][2]
Q2: My this compound, which was initially effective, is no longer inducing cell death in my cancer cell line. Why?
A2: This is a common phenomenon known as acquired resistance. Cancer cells can develop mechanisms to evade the effects of this compound over time. The most frequently observed mechanism of resistance to BCL-XL inhibitors is the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1).[3][4] MCL-1 can then sequester the pro-apoptotic proteins released from BCL-XL, thereby preventing apoptosis.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The gold standard for confirming resistance is to perform a dose-response assay and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your current cell line compared to the parental, sensitive cell line indicates the development of resistance.
Q4: Are there known synergistic drug combinations that can overcome this compound resistance?
A4: Yes, preclinical studies have shown that combining this compound or other selective BCL-XL inhibitors with MCL-1 inhibitors (e.g., S63845) can synergistically induce apoptosis in resistant cell lines.[5][6] This is because the combination targets both the primary anti-apoptotic protein (BCL-XL) and the compensatory resistance mechanism (MCL-1).
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues when working with this compound-resistant cell lines.
Problem 1: Decreased or No Cytotoxic Effect of this compound
This is the most common issue and likely indicates acquired resistance.
Possible Cause & Troubleshooting Steps
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Next Steps |
| Upregulation of MCL-1 | Western Blot for MCL-1, BCL-XL, and BIM in parental and resistant cell lines. | Increased MCL-1 protein levels in the resistant cell line compared to the parental line. | - Consider combination therapy with an MCL-1 inhibitor. - Validate MCL-1 as the resistance driver using siRNA/shRNA knockdown of MCL-1. |
| Altered BCL-XL Binding Pocket | Sequencing of the BCL2L1 gene (encoding BCL-XL) in the resistant cell line. | Identification of mutations in the BH3-binding groove of BCL-XL. | - Test alternative BCL-XL inhibitors with different binding modes. - This is a rare mechanism for this class of drugs. |
| Increased Drug Efflux | Perform a cell viability assay with this compound in the presence and absence of known efflux pump inhibitors. | Restoration of this compound sensitivity in the presence of an efflux pump inhibitor. | - Identify the specific efflux pump involved (e.g., P-gp, MRP1) via Western Blot or qPCR. - Use a specific inhibitor for the identified pump in combination with this compound. |
| Compound Instability/Degradation | Verify the concentration and integrity of the this compound stock solution using analytical methods (e.g., HPLC). | The concentration of the stock solution is lower than expected, or degradation products are detected. | Prepare a fresh stock solution of this compound and repeat the experiment. |
| Cell Line Contamination or Misidentification | Perform cell line authentication (e.g., Short Tandem Repeat (STR) profiling). | The STR profile does not match the expected profile for the cell line. | Obtain a new, authenticated stock of the parental cell line and re-establish the resistant line. |
Problem 2: Inconsistent or Non-reproducible Results in Apoptosis Assays
Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) are crucial for evaluating the efficacy of this compound.
Possible Cause & Troubleshooting Steps
| Possible Cause | Suggested Action |
| Suboptimal Drug Incubation Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for apoptosis induction. |
| Incorrect Assay Timing | Annexin V binding is an early apoptotic event, while PI staining indicates late apoptosis/necrosis. Ensure you are analyzing at a time point that captures the desired stage of apoptosis. |
| Cell Density Effects | High cell density can affect nutrient availability and drug efficacy. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Reagent Quality | Ensure all assay reagents (e.g., Annexin V-FITC, propidium (B1200493) iodide, caspase substrates) are within their expiration dates and have been stored correctly. |
Data Presentation
Table 1: Example IC50 Values for BCL-XL Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Compound | IC50 (nM) - Sensitive | IC50 (nM) - Resistant | Fold Resistance | Reference |
| HCT116 | A-1331852 | 50 | >1000 | >20 | [1][7] |
| MOLT-4 | This compound | 80 | Not Reported | Not Applicable | [2] |
| SNK6 | A-1331852 | ~500 | Not Applicable | Not Applicable | [8] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Western Blot for BCL-2 Family Proteins
This protocol is for assessing the protein levels of BCL-XL, MCL-1, and BIM.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL-XL, anti-MCL-1, anti-BIM, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Co-Immunoprecipitation (Co-IP) of BCL-XL and BIM
This protocol is to determine if this compound disrupts the interaction between BCL-XL and BIM.
Materials:
-
Cells treated with DMSO (vehicle control) or this compound
-
Co-IP lysis buffer
-
Anti-BCL-XL antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-BCL-XL and anti-BIM)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse treated and untreated cells in Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BCL-XL antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted proteins by Western blotting, probing for both BCL-XL and BIM.
Visualizations
Caption: this compound inhibits BCL-XL, leading to apoptosis.
Caption: Upregulation of MCL-1 confers resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The downregulation of Mcl-1 via USP9X inhibition sensitizes solid tumors to Bcl-xl inhibition | springermedizin.de [springermedizin.de]
- 5. biorxiv.org [biorxiv.org]
- 6. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing A-1293102 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A-1293102, a potent and selective BCL-XL inhibitor, in cell viability assays. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively binds to the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][3][4] BCL-XL is a key regulator of the intrinsic apoptosis pathway and is often overexpressed in cancer cells, contributing to their survival. By binding to BCL-XL, this compound prevents it from sequestering pro-apoptotic proteins such as BAX and BAK. This allows BAX and BAK to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).[1]
Q2: How does this compound's selectivity for BCL-XL compare to other BCL-2 family proteins?
This compound exhibits high selectivity for BCL-XL over other anti-apoptotic BCL-2 family members like BCL-2 and MCL-1.[1] This selectivity is crucial as it minimizes off-target effects that can arise from inhibiting other BCL-2 proteins, which may be vital for the survival of healthy cells. For instance, dual BCL-2/BCL-XL inhibitors can lead to on-target toxicities such as thrombocytopenia due to the role of BCL-2 in platelet survival. The high selectivity of this compound makes it a valuable tool for specifically investigating the role of BCL-XL in cancer cell survival.[1]
Q3: In which types of cancer cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that are dependent on BCL-XL for survival. This dependency is often referred to as "BCL-XL addiction." The sensitivity of a cell line to this compound will correlate with its level of BCL-XL expression and its reliance on BCL-XL to sequester pro-apoptotic proteins. For example, the MOLT-4 acute lymphoblastic leukemia cell line is known to be BCL-XL dependent and shows high sensitivity to this compound.[1][2] Conversely, cell lines dependent on other anti-apoptotic proteins like BCL-2 (e.g., RS4;11) are resistant to this compound.[1][2]
Q4: What is a typical starting concentration range for this compound in a cell viability assay?
Based on published data, a sensible starting point for a dose-response curve would be a 9-point, 1:3 serial dilution beginning at a high concentration of 10 µM.[5] This range allows for the determination of the half-maximal effective concentration (EC50) for sensitive cell lines, which for some, can be in the low nanomolar range.[1][2] For cell lines with unknown sensitivity, a wider range might be necessary to establish an initial dose-response curve.
Data Presentation
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | BCL-2 Family Dependency | Assay Duration | EC50 (µM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | BCL-XL | 48 hours | 0.08 | [1][2] |
| RS4;11 | Acute Lymphoblastic Leukemia | BCL-2 | 48 hours | > 5 | [1][2] |
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell viability. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Appropriate cell culture medium and supplements
-
Vehicle control (e.g., DMSO)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cells are in the logarithmic growth phase and have high viability.
-
Seed cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates (or 25 µL for 384-well plates).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a 9-point, 1:3 serial dilution starting from 10 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully add the diluted compound or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution in Cell Culture Medium
-
Potential Cause: this compound is hydrophobic and has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to precipitate.
-
Solution:
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions in your cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the medium.
-
Pre-warming Medium: Using pre-warmed cell culture medium (37°C) can sometimes improve the solubility of compounds.
-
Final DMSO Concentration: While aiming for a low final DMSO concentration (typically ≤ 0.5%), ensure it is sufficient to maintain the solubility of this compound at the highest concentration tested. Always include a vehicle control with the same final DMSO concentration.
-
Issue 2: High Variability Between Replicate Wells
-
Potential Cause:
-
Inconsistent cell seeding.
-
Pipetting errors during compound addition.
-
"Edge effects" in the microplate, where wells on the perimeter of the plate evaporate more quickly.
-
-
Solution:
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Consistent Pipetting: Use calibrated pipettes and consistent technique. For serial dilutions, change pipette tips between concentrations.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.
-
Plate Shaking: After adding the CellTiter-Glo® reagent, ensure proper mixing on a plate shaker as recommended in the protocol to ensure complete cell lysis and a uniform luminescent signal.
-
Issue 3: No or Low Cytotoxic Effect Observed in a BCL-XL Dependent Cell Line
-
Potential Cause:
-
Incorrect concentration of this compound.
-
Degradation of the this compound stock solution.
-
Cell line has developed resistance or was misidentified.
-
Insufficient incubation time.
-
-
Solution:
-
Verify Concentration: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution spectrophotometrically.
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new powder aliquot. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Cell Line Authentication: Verify the identity of your cell line using methods like short tandem repeat (STR) profiling. Confirm BCL-XL expression levels by Western blot.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing a cytotoxic effect.
-
Issue 4: High Background Luminescence
-
Potential Cause:
-
Contamination of reagents or medium with ATP.
-
Bacterial or yeast contamination in the cell culture.
-
-
Solution:
-
Use Sterile Technique: Maintain aseptic technique throughout the experiment.
-
Check for Contamination: Regularly check cell cultures for signs of contamination. Use mycoplasma testing kits.
-
Use Fresh Reagents: Prepare fresh dilutions of this compound and use fresh cell culture medium for each experiment.
-
Visualizations
Caption: this compound inhibits BCL-XL, leading to apoptosis.
Caption: A typical workflow for cell viability assays.
Caption: A guide to common troubleshooting issues.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A-1293102 storage and handling recommendations
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of A-1293102, a potent and selective BCL-XL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective small molecule inhibitor of B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein.[1][2] Overexpression of BCL-XL is associated with resistance to chemotherapy and the progression of various cancers. This compound binds to BCL-XL, blocking its function and thereby inducing apoptosis (programmed cell death) in cancer cells that depend on BCL-XL for survival.[1]
Q2: How should I store the solid this compound compound?
The solid form of this compound should be stored under the conditions specified in the product's Certificate of Analysis. General recommendations from suppliers suggest the following:
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 1: Recommended Storage Conditions for Solid this compound.[3]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots to avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO.[3]
Q4: How do I handle this compound safely?
As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my DMSO stock solution in aqueous media.
This is a common issue with hydrophobic compounds. The abrupt change in solvent polarity can cause the compound to "crash out" of solution.
Solutions:
-
Pre-warm your media: Always use cell culture media that has been pre-warmed to 37°C.[5]
-
Serial dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5]
-
Slow addition and mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling.[5]
-
Lower the final concentration: The final concentration of this compound in your experiment may be too high. Try using a lower concentration.
-
Maintain a low DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
Issue 2: I observe crystalline structures or cloudiness in my cell culture plates after treatment with this compound.
This could be due to delayed precipitation of the compound.
Solutions:
-
Check for media evaporation: Ensure your incubator has adequate humidity to prevent the evaporation of media, which can concentrate the compound and lead to precipitation.[6][7]
-
Interaction with media components: this compound might interact with certain components in your specific cell culture medium. If possible, try a different formulation of the basal media.[5]
-
Solubility testing: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions.
Experimental Protocols
1. Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from the methodology described in the study by Tao et al. (2021).[1][4]
-
Cell Seeding: Seed MOLT-4 cells at a density of 50,000 cells per well in a 96-well plate in RPMI medium supplemented with 10% human serum. For other cancer cell lines, a seeding density of 5,000 cells per well in DMEM with 10% FBS can be used.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations may range from 0.0005 µM to 10 µM.[4] Add the diluted compound to the cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[4]
-
Cell Viability Measurement: Use a luminescent cell viability assay, such as CellTiter-Glo®, according to the manufacturer's instructions to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: Determine the EC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.
2. Apoptosis Assay (Caspase-3/7 Activation)
This protocol is based on the methods described for assessing hallmarks of apoptosis.[1][4]
-
Cell Treatment: Treat MOLT-4 cells with increasing concentrations of this compound for 24 hours.[1]
-
Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay kit. This typically involves adding a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to the cells.
-
Detection: Measure the luminescence or fluorescence signal according to the assay kit's instructions. The signal intensity is proportional to the amount of activated caspase-3 and -7.
-
Data Analysis: Plot the caspase activity against the concentration of this compound to observe the dose-dependent induction of apoptosis.
Visualizations
This compound inhibits BCL-XL, leading to the activation of BAX/BAK and subsequent apoptosis.
Workflow for determining the EC₅₀ of this compound using a cell viability assay.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. This compound | BCL-XL抑制剂 | CAS 1565759-96-7 | 美国InvivoChem [invivochem.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Interpreting unexpected results with A-1293102
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A-1293102, a potent and selective BCL-xL inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results that may be encountered during experiments with this compound.
Q1: Why am I not observing the expected apoptotic effect of this compound in my cancer cell line?
A1: Several factors could contribute to a lack of apoptotic response. Consider the following:
-
BCL-xL Dependence: this compound is highly selective for BCL-xL.[1] The cell line you are using may not be primarily dependent on BCL-xL for survival. Overexpression of other anti-apoptotic proteins, such as MCL-1 or BCL-2, can confer resistance to BCL-xL inhibition.[2][3]
-
Recommendation: Confirm the BCL-2 family expression profile of your cell line via Western Blot or other proteomic methods. You can also test the sensitivity of your cells to inhibitors of other anti-apoptotic proteins to understand their survival dependencies.
-
-
Drug Concentration and Exposure Time: Ensure that you are using an appropriate concentration of this compound and that the incubation time is sufficient to induce apoptosis.
-
Recommendation: Perform a dose-response experiment and a time-course analysis to determine the optimal conditions for your specific cell line.
-
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.
-
Recommendation: Maintain consistent cell culture practices and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution.
Q2: I am observing toxicity in a cell line that I expected to be resistant to this compound. What could be the cause?
A2: While this compound is highly selective, off-target effects or unexpected biological contexts can lead to toxicity in seemingly resistant cells.
-
On-Target Toxicity in Non-Cancerous Cells: BCL-xL is crucial for the survival of certain normal cell types, most notably platelets.[8][9][10] If your culture contains platelets or their precursors, you may observe dose-dependent toxicity.[8][9][10]
-
Recommendation: Be aware of the potential for on-target toxicity in mixed cell cultures. If working with primary cells, consider the potential impact on non-cancerous cell populations.
-
-
Undocumented BCL-xL Dependence: The cell line's dependence on BCL-xL may not have been previously characterized.
-
Recommendation: Perform experiments to confirm the expression and functional role of BCL-xL in your cell line's survival.
-
-
Off-Target Effects: Although this compound is highly selective, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects.
-
Q3: My apoptosis assay results (e.g., Annexin V/PI staining, caspase activity) are inconsistent or difficult to interpret.
A3: The timing and method of apoptosis detection are critical for obtaining clear and reproducible results.
-
Kinetics of Apoptosis: The induction of apoptosis is a dynamic process. Early markers like Annexin V staining will appear before later markers like DNA fragmentation.
-
Recommendation: Perform a time-course experiment to identify the optimal window for detecting apoptosis in your system.
-
-
Assay Choice: Different apoptosis assays measure distinct events in the apoptotic cascade.
-
Recommendation: Consider using multiple assays to confirm apoptosis. For example, couple Annexin V/PI staining with a functional assay like caspase-3/7 activity measurement. This compound has been shown to induce activation of caspases 3/7 and phosphatidylserine (B164497) externalization.[1]
-
-
Cell Death Pathway: this compound induces apoptosis through the intrinsic pathway, which is regulated by the BCL-2 family of proteins.[1][11]
-
Recommendation: If results are ambiguous, consider investigating upstream events in the intrinsic apoptotic pathway, such as mitochondrial membrane potential depolarization.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds from the primary literature.[1]
| Compound | BCL-xL Ki (nM) | BCL-2 Ki (nM) | MCL-1 Ki (nM) | MOLT-4 EC50 (µM) | RS4;11 EC50 (µM) |
| This compound | 0.43 | 193 | >3900 | 0.08 | >5 |
| A-1155463 | <0.1 | 80 | >444 | 0.07 | >5 |
| Navitoclax | <0.1 | <0.1 | >224 | 0.30 | 0.11 |
-
Ki: Inhibition constant, a measure of binding affinity. Lower values indicate stronger binding.
-
EC50: Half-maximal effective concentration, a measure of the compound's potency in a cellular assay. Lower values indicate greater potency.
-
MOLT-4: A BCL-xL-dependent human T-cell acute lymphoblastic leukemia cell line.
-
RS4;11: A BCL-2-dependent human B-cell acute lymphoblastic leukemia cell line.
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BCL-2 Family Protein Binding
This protocol is a generalized procedure based on the methods described for this compound.[1]
-
Materials:
-
Recombinant GST-tagged BCL-xL, BCL-2, or MCL-1 protein.
-
Fluorescently labeled BAX or BAK-derived peptide probe (e.g., F-Bak).
-
Terbium-labeled anti-GST antibody.
-
This compound and control compounds.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
384-well low-volume assay plates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
In a 384-well plate, add a small volume of each compound dilution.
-
Prepare a master mix of the recombinant protein, fluorescent probe, and terbium-labeled antibody in assay buffer.
-
Add the master mix to each well of the assay plate.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of ~340 nm and emission wavelengths for both the terbium donor (~490 nm) and the fluorescent acceptor (~520 nm).
-
Calculate the ratio of the acceptor to donor emission signals and plot the data against the compound concentration to determine the Ki value.
-
2. Cell Viability and Apoptosis Assays
This protocol outlines a general workflow for assessing the effect of this compound on cell viability and apoptosis.[1]
-
Materials:
-
BCL-xL-dependent (e.g., MOLT-4) and BCL-xL-independent (e.g., RS4;11) cell lines.
-
This compound and control compounds.
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Reagents for viability assessment (e.g., CellTiter-Glo®).
-
Reagents for apoptosis detection (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7).
-
Flow cytometer and/or plate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Normalize the data to the vehicle-treated control and plot the results to determine the EC50 value.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Apoptosis Assessment (Caspase Activity):
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate as per the manufacturer's protocol.
-
Measure the luminescence to determine caspase activity.
-
-
Visualizations
Caption: this compound inhibits BCL-xL, leading to apoptosis.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors [mdpi.com]
- 3. Sensitizing non-small cell lung cancer to BCL-xL-targeted apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies to Reduce the On-Target Platelet Toxicity of Bcl-xL Inhibitors: PROTACs, SNIPERs and Prodrug-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs are effective in addressing the platelet toxicity associated with BCL-XL inhibitors [explorationpub.com]
- 10. ashpublications.org [ashpublications.org]
- 11. biotech.illinois.edu [biotech.illinois.edu]
A-1293102 batch-to-batch variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A-1293102, a potent and selective BCL-XL inhibitor.[1][2][3] This guide addresses potential challenges, including batch-to-batch variability, and offers detailed troubleshooting protocols and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
I. Troubleshooting Guide: this compound Batch-to-Batch Variability
While specific batch-to-batch variability issues for this compound have not been widely reported, variations in the purity, solubility, or activity of different batches of any small molecule inhibitor can arise. This section provides a structured approach to identifying and mitigating potential inconsistencies.
Question: We are observing significant differences in the potency (IC50) of this compound between different batches in our cell viability assays. What could be the cause and how can we troubleshoot this?
Answer:
Inconsistent potency between batches of this compound can stem from several factors, primarily related to the compound's purity, solid-state properties, and handling. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Issue: The most common cause of variability is a difference in the purity profile between batches. Impurities or degradation products may have different biological activities or interfere with the assay.
-
Troubleshooting:
-
Analytical Chemistry: If possible, perform an independent analysis of each batch. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the main peak.
-
Visual Inspection: Dissolve a small amount of each batch in a suitable solvent (e.g., DMSO) and visually inspect for any color change or precipitation, which could indicate degradation.[4]
-
-
-
Solubility and Formulation:
-
Issue: this compound, like many small molecules, may have limited aqueous solubility. Differences in the physical properties (e.g., crystalline vs. amorphous form) between batches can affect solubility and, consequently, the effective concentration in your assay.
-
Troubleshooting:
-
Solubility Test: Determine the solubility of each batch in your assay medium. This can be done by preparing a saturated solution, centrifuging to pellet undissolved compound, and measuring the concentration of the supernatant by UV-Vis spectroscopy or HPLC.
-
Standardized Dissolution Protocol: Ensure a consistent and complete dissolution of the compound. Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO and vortex thoroughly. Avoid repeated freeze-thaw cycles of stock solutions.[4][5]
-
-
-
Assay Conditions and Controls:
-
Issue: Variability in experimental conditions can be mistaken for batch-to-batch differences.
-
Troubleshooting:
-
Positive and Negative Controls: Always include a known BCL-XL dependent cell line (e.g., MOLT-4) as a positive control and a BCL-XL independent cell line as a negative control.[2] This helps to confirm that the observed effects are on-target.
-
Reference Compound: If available, include a well-characterized batch of this compound or another selective BCL-XL inhibitor as a reference in all experiments.
-
-
Troubleshooting Workflow for Potency Variability
Caption: Troubleshooting workflow for this compound potency variability.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2][6] BCL-XL is a member of the BCL-2 family of proteins that regulate the intrinsic apoptotic pathway.[2] By binding to BCL-XL, this compound prevents it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[7][8] This leads to the activation of caspases and subsequent programmed cell death (apoptosis) in cells that are dependent on BCL-XL for survival.[2]
This compound Signaling Pathway
Caption: Mechanism of action of this compound in inducing apoptosis.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability and performance, follow these guidelines:
-
Solvent: Prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: A stock concentration of 10 mM is commonly used.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Light Sensitivity: Protect solutions from light by using amber vials or by wrapping the container in foil.[4]
Q3: What are the expected potencies of this compound?
A3: The potency of this compound can vary depending on the assay and cell line used. The following table summarizes reported values.
| Assay Type | Target | Cell Line | Potency | Reference |
| TR-FRET Binding Assay | BCL-XL | - | Kᵢ < 0.01 nM | [2] |
| Cell Viability Assay | - | MOLT-4 | EC₅₀ = 6 nM | [2] |
| Cell Viability Assay | - | RS4;11 | Inactive | [2] |
Q4: How can I confirm that the observed cellular effects are due to BCL-XL inhibition?
A4: To ensure on-target activity, consider the following experiments:
-
Use of Control Cell Lines: Compare the activity of this compound in a BCL-XL-dependent cell line (e.g., MOLT-4) with a BCL-2-dependent (e.g., RS4;11) or MCL-1-dependent cell line.[2] this compound should be significantly more potent in the BCL-XL-dependent line.
-
Rescue Experiments: Overexpression of BCL-XL in a sensitive cell line should confer resistance to this compound.
-
Biomarker Analysis: Treat cells with this compound and measure downstream markers of apoptosis, such as caspase-3/7 activation or PARP cleavage, by western blot or flow cytometry.[2]
III. Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is designed to determine the EC₅₀ of this compound in a BCL-XL-dependent cell line.
Materials:
-
BCL-XL-dependent cells (e.g., MOLT-4)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 0.1 nM).
-
Add 50 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.5%.[5]
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC₅₀ using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the EC₅₀ of this compound.
Protocol 2: Western Blot for Caspase-3 Cleavage
This protocol is used to confirm the induction of apoptosis by this compound.
Materials:
-
BCL-XL-dependent cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the B-cell lymphoma-extra large (BCL-XL) protein: A-1293102 and Navitoclax (ABT-263). BCL-XL is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1] This guide will objectively compare the performance of these two compounds, supported by experimental data, to inform research and drug development decisions.
Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway
Both this compound and Navitoclax function as BH3 mimetics, molecules that mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, BAD, PUMA).[1][2] These inhibitors bind to the hydrophobic groove on anti-apoptotic proteins like BCL-XL, preventing them from sequestering pro-apoptotic effector proteins such as BAX and BAK.[1][2] This releases BAX and BAK, allowing them to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death (apoptosis).[3]
The critical distinction between this compound and Navitoclax lies in their selectivity. This compound is a potent and selective inhibitor of BCL-XL.[1][4] In contrast, Navitoclax is a dual inhibitor, targeting both BCL-XL and BCL-2 with high affinity.[5][6][7] This difference in selectivity has significant implications for their therapeutic application and side effect profiles. The inhibition of BCL-XL by Navitoclax is associated with on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), which can be a dose-limiting factor in clinical settings.[3] The development of selective BCL-XL inhibitors like this compound aims to mitigate this toxicity while retaining efficacy in tumors dependent on BCL-XL for survival.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Efficacy Analysis of BCL-XL Inhibitors: A-1293102 vs. A-1331852
In the landscape of targeted cancer therapy, the B-cell lymphoma-extra large (BCL-XL) protein, a key anti-apoptotic member of the BCL-2 family, has emerged as a critical target. Its inhibition can restore the natural process of programmed cell death in cancer cells, offering a promising therapeutic strategy. This guide provides a detailed comparison of two potent and selective BCL-XL inhibitors, A-1293102 and A-1331852, with a focus on their efficacy, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both this compound and A-1331852 are small molecule inhibitors that selectively target the BCL-XL protein.[1][2][3][4] They function as BH3 mimetics, binding to the hydrophobic groove of BCL-XL, thereby preventing its interaction with pro-apoptotic proteins like BIM, BAK, and BAX.[2][5] This disruption frees the pro-apoptotic proteins to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in apoptosis.[2][5]
Caption: BCL-XL Signaling Pathway and Inhibitor Action.
In Vitro Efficacy
Both this compound and A-1331852 demonstrate potent and selective inhibition of BCL-XL in various in vitro assays. Their efficacy is often evaluated in BCL-XL-dependent cancer cell lines, such as the T-cell acute lymphoblastic leukemia cell line MOLT-4, while showing minimal activity in BCL-2-dependent lines like RS4;11.[2]
Binding Affinity and Selectivity
The binding affinities of these compounds to BCL-2 family proteins are typically determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
| Compound | Target | Ki (nM) | Selectivity vs. BCL-2 | Selectivity vs. MCL-1 | Reference |
| This compound | BCL-XL | <0.01 | >220-fold | >10,000-fold | [2] |
| A-1331852 | BCL-XL | <0.01 | >1,000-fold | >10,000-fold | [5][6] |
| BCL-2 | 6 | - | [6] | ||
| BCL-W | 4 | - | [6] | ||
| MCL-1 | 142 | - | [6] |
Cellular Potency
The cell-killing activity of these inhibitors is assessed through cell viability assays, with the half-maximal effective concentration (EC50) being a key parameter.
| Compound | Cell Line | EC50 (nM) | Reference |
| This compound | MOLT-4 | 8 | [2] |
| RS4;11 | >5000 | [2] | |
| A-1331852 | MOLT-4 | 6 | [5] |
| RS4;11 | >5000 | [5] |
In Vivo Efficacy
The anti-tumor activity of this compound and A-1331852 has been evaluated in xenograft models of human cancers.
Single-Agent and Combination Therapy
A-1331852 has demonstrated significant tumor growth inhibition as a single agent in a MOLT-4 xenograft model.[6][7] In a Colo205 colorectal cancer xenograft model, A-1331852 as a single agent (25 mg/kg/day) resulted in a TGImax of 35%.[5] When combined with irinotecan, the TGImax increased to 92%.[5] Similarly, A-1331852 has been shown to enhance the efficacy of docetaxel (B913) in vivo.[7] Studies have also highlighted its efficacy against 5-FU-resistant colorectal cancer cells in a xenograft mouse model.[8]
While specific in vivo efficacy data for this compound from the provided search results is less detailed, its potent in vitro activity and structural similarities to other effective BCL-XL inhibitors suggest its potential as a valuable research tool and a lead compound for further optimization.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of this compound and A-1331852.
BCL-XL Binding Assay (TR-FRET)
This assay quantitatively measures the binding affinity of the inhibitors to the BCL-XL protein.
-
Reagents: His-tagged BCL-XL protein, biotinylated BIM BH3 peptide, Europium-labeled anti-His antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure:
-
Incubate BCL-XL, biotin-BIM, and the test compound in an assay buffer.
-
Add the Europium-labeled antibody and SA-APC.
-
After incubation, read the plate on a suitable TR-FRET reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the two emission signals is used to calculate the inhibition of the BCL-XL/BIM interaction and determine the Ki value.
Cell Viability Assay
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (EC50).
-
Cell Seeding: Plate cancer cells (e.g., MOLT-4, RS4;11) in 96-well plates.
-
Compound Treatment: Add serial dilutions of the inhibitor to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration to calculate the EC50 value.
Apoptosis Assays
These assays confirm that cell death is occurring via apoptosis.
-
Caspase-3/7 Activation:
-
Treat cells with the inhibitor.
-
Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).
-
Measure the luminescence, which is proportional to caspase activity.[2]
-
-
Annexin V Staining:
-
Treat cells with the inhibitor.
-
Stain cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative.[2]
-
Caption: Efficacy Evaluation Workflow.
Conclusion
Both this compound and A-1331852 are highly potent and selective inhibitors of BCL-XL, demonstrating low nanomolar efficacy in inducing apoptosis in BCL-XL-dependent cancer cells. A-1331852 has been more extensively characterized in in vivo models, showing significant anti-tumor activity both as a single agent and in combination with other chemotherapeutic agents. This compound, with its distinct chemical structure, serves as a valuable tool for further biological studies and as a lead compound for the development of new BCL-XL inhibitors.[2][3] The choice between these compounds for research purposes may depend on the specific experimental context, such as the need for a well-documented in vivo tool (A-1331852) or a structurally distinct pharmacophore for exploratory studies (this compound).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 5. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bcl‑xL‑specific BH3 mimetic A‑1331852 suppresses proliferation of fluorouracil‑resistant colorectal cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating A-1293102 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-1293102, a potent and selective BCL-XL inhibitor, with other relevant BCL-XL targeting compounds. It is designed to assist researchers in designing and interpreting experiments to validate the on-target effects of this compound in a cellular context. This document outlines the biochemical and cellular performance of this compound against key alternatives and provides detailed experimental protocols for robust validation.
Biochemical and Cellular Potency of BCL-XL Inhibitors
The following table summarizes the binding affinities and cellular activities of this compound and other well-characterized BCL-XL inhibitors. This data is crucial for selecting appropriate compound concentrations and for comparing the relative potency and selectivity of these molecules.
| Compound | Target(s) | BCL-XL Kᵢ (nM) | BCL-2 Kᵢ (nM) | MCL-1 Kᵢ (nM) | Cell Line EC₅₀ (nM) | Reference(s) |
| This compound | BCL-XL | <0.01 | >4.4 | >440 | MOLT-4: 26 | [1][2] |
| Navitoclax (ABT-263) | BCL-XL, BCL-2, BCL-w | ≤0.5 | ≤1 | Weakly binds | H146 (SCLC): ~110 | [3][4] |
| A-1155463 | BCL-XL | <0.01 | 80 | >440 | MOLT-4: 70 | [5] |
| WEHI-539 | BCL-XL | 1.1 (IC₅₀) | >400 (IC₅₀) | >400 (IC₅₀) | mcl-1-/- MEFs: 480 | |
| ABT-737 | BCL-XL, BCL-2, BCL-w | <1 | <1 | >460 | HL-60: 30.3 (EC₅₀) | [3][4] |
BCL-XL Signaling Pathway and Inhibitor Mechanism of Action
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as BCL-XL, sequester pro-apoptotic proteins like BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. This compound and other BH3 mimetics bind to the BH3-binding groove of BCL-XL, displacing pro-apoptotic proteins and thereby triggering apoptosis in BCL-XL-dependent cells.
Caption: Simplified signaling pathway of BCL-XL-mediated apoptosis inhibition and its reversal by this compound.
Experimental Workflow for Validating On-Target Effects
A multi-faceted approach is recommended to robustly validate the on-target effects of this compound in a cellular context. This involves confirming direct target engagement, measuring downstream pathway modulation, and observing the expected phenotypic outcomes.
Caption: Experimental workflow for the validation of this compound on-target effects.
Experimental Protocols
Biochemical Assays for Direct Binding
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct binding of this compound to BCL-XL and can be used to determine the inhibition constant (Kᵢ).
-
Principle: A terbium-labeled anti-His antibody is used to label His-tagged BCL-XL (donor), and a biotinylated BH3 peptide is complexed with a dye-labeled streptavidin (acceptor). When the BH3 peptide is bound to BCL-XL, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. This compound competes with the BH3 peptide for binding to BCL-XL, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound, His-tagged BCL-XL, biotinylated BH3 peptide, terbium-labeled anti-His antibody, and dye-labeled streptavidin in assay buffer.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor emission and plot against the concentration of this compound to determine the IC₅₀, from which the Kᵢ can be calculated.
-
b) Surface Plasmon Resonance (SPR) Assay
SPR provides real-time analysis of the binding kinetics (association and dissociation rates) of this compound to BCL-XL.
-
Principle: BCL-XL is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to BCL-XL causes a change in the refractive index at the surface, which is detected as a response in resonance units (RU).
-
Protocol Outline:
-
Immobilize recombinant BCL-XL onto a sensor chip via amine coupling.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface and monitor the association phase.
-
Flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor chip surface between different concentrations.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).
-
Cellular Assays for On-Target Engagement and Downstream Effects
a) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of this compound with BCL-XL in intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein (BCL-XL) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates and quantifying the amount of soluble BCL-XL remaining.
-
Protocol Outline:
-
Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble BCL-XL in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
b) Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that this compound disrupts the interaction between BCL-XL and its pro-apoptotic binding partners (e.g., BAX, BAK, or BIM).
-
Principle: An antibody against BCL-XL is used to pull down BCL-XL and any interacting proteins from cell lysates. The presence of pro-apoptotic proteins in the immunoprecipitate is then assessed by Western blotting.
-
Protocol Outline:
-
Treat cells with vehicle or this compound.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody specific for BCL-XL.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against BCL-XL and a pro-apoptotic binding partner (e.g., BAX or BIM).
-
A decrease in the amount of the co-immunoprecipitated pro-apoptotic protein in the this compound-treated sample indicates that the inhibitor has disrupted the interaction.
-
c) Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with this compound and is used to determine the EC₅₀.
-
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀.
-
d) Apoptosis Induction Assay (e.g., Caspase-Glo® 3/7 Assay)
This assay confirms that the observed decrease in cell viability is due to the induction of apoptosis.
-
Principle: The assay uses a luminogenic substrate for caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. Cleavage of the substrate by activated caspases produces a luminescent signal.
-
Protocol Outline:
-
Treat cells with this compound as in the cell viability assay.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1-2 hours at room temperature.
-
Measure the luminescence.
-
An increase in luminescence in this compound-treated cells indicates the activation of apoptosis.
-
e) Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay provides a quantitative measure of apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. A viability dye (e.g., propidium (B1200493) iodide or DAPI) is often used in conjunction to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Protocol Outline:
-
Treat cells with this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a viability dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.
-
By employing a combination of these biochemical and cellular assays, researchers can rigorously validate the on-target effects of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
A-1293102: A Potent and Selective Alternative to ABT-737 for Targeting Bcl-xL in Cancer Research
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the regulation of apoptosis. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins have emerged as a promising strategy to induce cancer cell death. For years, ABT-737 and its orally bioavailable successor, navitoclax (B1683852), have been benchmark BH3 mimetics, demonstrating potent inhibition of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. However, the clinical utility of these dual inhibitors has been hampered by dose-limiting thrombocytopenia, a direct consequence of Bcl-xL inhibition in platelets. This has spurred the development of more selective agents. A-1293102 has emerged as a potent and highly selective Bcl-xL inhibitor, offering a valuable tool for dissecting the specific roles of Bcl-xL in cancer and potentially overcoming the limitations of broader-spectrum inhibitors like ABT-737.
This guide provides a comprehensive comparison of this compound and ABT-737, focusing on their distinct selectivity profiles, binding affinities, and cellular activities. Supported by experimental data, this objective analysis aims to assist researchers, scientists, and drug development professionals in evaluating these two critical research compounds.
Quantitative Comparison of Inhibitor Performance
The efficacy of BH3 mimetics is largely dictated by their binding affinity and selectivity for the various anti-apoptotic Bcl-2 family members. The following tables summarize the key quantitative data for this compound and ABT-737 (represented by its close, orally available analog, navitoclax, in cellular assays).
| Compound | Bcl-xL (Kᵢ, nM) | Bcl-2 (Kᵢ, nM) | Mcl-1 (Kᵢ, nM) |
| This compound | 0.43 | 193 | >3900 |
| Navitoclax (ABT-263) | ≤1 | ≤1 | >1000 |
Table 1: Comparative Binding Affinities (Kᵢ) of this compound and Navitoclax. Data for this compound and navitoclax are derived from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
| Compound | MOLT-4 (Bcl-xL dependent) EC₅₀ (µM) | RS4;11 (Bcl-2 dependent) EC₅₀ (µM) |
| This compound | 0.08 | >5 |
| Navitoclax (ABT-263) | 0.30 | 0.11 |
Table 2: Comparative Cellular Activity (EC₅₀) of this compound and Navitoclax. Data was generated using a cell viability assay in human cancer cell lines after 72 hours of treatment.[1]
Key Observations:
-
Selectivity: this compound demonstrates exceptional selectivity for Bcl-xL over Bcl-2, with an approximately 450-fold higher affinity for Bcl-xL.[1] In contrast, navitoclax (and by extension, ABT-737) is a potent pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1]
-
Potency: Both compounds exhibit potent, sub-nanomolar to low nanomolar binding affinities for their respective targets.
-
Cellular Efficacy: The cellular activity of this compound directly reflects its binding profile, showing potent induction of cell death in the Bcl-xL-dependent MOLT-4 cell line, while having minimal effect on the Bcl-2-dependent RS4;11 cell line.[1] Conversely, navitoclax is potent against both cell lines, consistent with its dual inhibitory mechanism.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the Bcl-2 apoptosis pathway and the workflows for key experimental assays.
Caption: The Bcl-2 family of proteins regulates the intrinsic apoptosis pathway.
Caption: Workflow for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Caption: Workflow for a CellTiter-Glo® luminescent cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for the key assays used to characterize this compound and ABT-737.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of an inhibitor to its target protein.
Materials:
-
Recombinant human Bcl-xL or Bcl-2 protein
-
Biotinylated BIM BH3 peptide
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)
-
384-well low-volume microplates
-
Test compounds (this compound, ABT-737) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the Bcl-2 family protein and the biotinylated BIM BH3 peptide to each well.
-
Add a pre-mixed solution of the terbium-labeled antibody and streptavidin-d2 to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (terbium) and 665 nm (d2).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. The Kᵢ is then calculated using the Cheng-Prusoff equation.[2][3][4][5]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MOLT-4, RS4;11)
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
Test compounds (this compound, ABT-737)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells at an appropriate density in a 96-well opaque-walled plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.[6][7][8]
Apoptosis Assays
To confirm that cell death occurs via apoptosis, several assays can be employed.
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay): This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.
Materials:
-
Treated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Following treatment with the test compounds, equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
Annexin V Staining for Phosphatidylserine Exposure: Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[12][13][14][15]
Conclusion
This compound represents a significant advancement in the development of Bcl-2 family inhibitors, offering a highly potent and selective tool for the investigation of Bcl-xL-dependent apoptosis. Its distinct selectivity profile compared to the broader-spectrum inhibitor ABT-737 makes it an invaluable resource for delineating the specific contributions of Bcl-xL to cancer cell survival and for exploring therapeutic strategies that may circumvent the hematological toxicities associated with dual Bcl-2/Bcl-xL inhibition. The experimental protocols detailed in this guide provide a robust framework for the continued characterization and comparison of these and other novel BH3 mimetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A-1293102 and Other BH3 Mimetics: A Guide for Researchers
In the landscape of targeted cancer therapy, BH3 mimetics have emerged as a promising class of drugs that restore the natural process of apoptosis in cancer cells. This guide provides a detailed, data-driven comparison of A-1293102, a potent and selective BCL-XL inhibitor, with other key BH3 mimetics. This objective analysis, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in their evaluation and application of these compounds.
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as BCL-2, BCL-XL, and MCL-1, are often overexpressed in cancer cells, enabling them to evade cell death.[1][2] BH3 mimetics are small molecules designed to mimic the function of pro-apoptotic BH3-only proteins.[1][3] They bind to the hydrophobic groove of anti-apoptotic BCL-2 family proteins, thereby releasing pro-apoptotic effector proteins like BAX and BAK, which then trigger mitochondrial outer membrane permeabilization and subsequent cell death.[1][4]
The specificity of BH3 mimetics for different anti-apoptotic BCL-2 family members is a critical determinant of their efficacy and toxicity profiles. This guide focuses on this compound, a highly selective BCL-XL inhibitor, and compares its performance against other notable BH3 mimetics, including the BCL-2 selective inhibitor venetoclax (B612062) (ABT-199) and the dual BCL-2/BCL-XL inhibitor navitoclax (B1683852) (ABT-263).
Comparative Analysis of Binding Affinities and Cellular Activities
The potency and selectivity of BH3 mimetics are typically evaluated through binding assays and cell-based functional assays. The following tables summarize the quantitative data for this compound and other key BH3 mimetics.
| Compound | BCL-XL Ki (nM) | BCL-2 Ki (nM) | MCL-1 Ki (nM) | Reference |
| This compound | 0.43 | 193 | >3900 | [2] |
| A-1155463 | <0.1 | 80 | >444 | [2] |
| Venetoclax (ABT-199) | >444 | <0.01 | >444 | [4] |
| Navitoclax (ABT-263) | <0.1 | <0.1 | >224 | [2][5] |
| A-1331852 | <0.1 | 6.1 | 142 | [2] |
Table 1: Comparative Binding Affinities (Ki) of BH3 Mimetics. This table showcases the binding affinities of various BH3 mimetics to the anti-apoptotic proteins BCL-XL, BCL-2, and MCL-1. Lower Ki values indicate stronger binding.
| Compound | MOLT-4 (BCL-XL dependent) EC50 (µM) | RS4;11 (BCL-2 dependent) EC50 (µM) | Reference |
| This compound | 0.08 | >5 | [2] |
| A-1155463 | 0.07 | >5 | [2] |
| Venetoclax (ABT-199) | >5 | 0.011 | [2] |
| Navitoclax (ABT-263) | 0.30 | 0.11 | [2] |
| A-1331852 | 0.006 | >5 | [2] |
Table 2: Comparative Cellular Potency (EC50) of BH3 Mimetics. This table presents the half-maximal effective concentration (EC50) of BH3 mimetics in cell lines that are dependent on either BCL-XL (MOLT-4) or BCL-2 (RS4;11) for survival. Lower EC50 values indicate greater potency in inducing cell death.
As the data indicates, this compound demonstrates picomolar binding affinity for BCL-XL and exhibits potent cell-killing activity in BCL-XL-dependent MOLT-4 cells.[2] Importantly, it shows excellent selectivity, with significantly weaker affinity for BCL-2 and no significant activity against MCL-1 or the BCL-2-dependent RS4;11 cell line.[2] This high selectivity for BCL-XL distinguishes it from dual inhibitors like navitoclax and BCL-2 selective inhibitors like venetoclax.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the intrinsic apoptosis pathway and a typical experimental workflow for evaluating BH3 mimetics.
Caption: Intrinsic apoptosis pathway regulation by BCL-2 family proteins and BH3 mimetics.
Caption: A typical workflow for the preclinical evaluation of BH3 mimetics.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of BH3 mimetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This competitive binding assay measures the ability of a compound to disrupt the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled antibody) to an acceptor fluorophore (e.g., FITC-labeled peptide) when they are in close proximity. Disruption of the protein-peptide interaction by a BH3 mimetic leads to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant BCL-2 family proteins (BCL-XL, BCL-2, MCL-1).
-
FITC-labeled BIM BH3 peptide.
-
Europium-labeled anti-GST antibody (if using GST-tagged proteins).
-
Assay buffer (e.g., PBS, 0.05% Tween-20).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add recombinant BCL-2 family protein, FITC-BIM BH3 peptide, and Europium-labeled antibody to a 384-well plate.
-
Add test compounds at various concentrations.
-
Incubate at room temperature for a specified time (e.g., 1-4 hours).
-
Read the plate on a TR-FRET-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Convert IC50 values to Ki using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (e.g., a BH3 mimetic) and an analyte (e.g., a BCL-2 family protein).[6]
Principle: The binding of an analyte to a ligand immobilized on a sensor chip causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization:
-
Immobilize a capture antibody (e.g., anti-GST) on a sensor chip (e.g., CM5 chip) using amine coupling.
-
Inject the GST-tagged BCL-2 family protein over the surface to be captured by the antibody.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Monitor the association phase in real-time.
-
Inject assay buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment.[7][8]
Principle: The binding of a ligand to a protein can alter its thermal stability. By heating cell lysates to various temperatures, the aggregation and precipitation of the unbound protein can be induced, while the ligand-bound protein remains in the soluble fraction.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle control.
-
-
Heating:
-
Harvest the cells, lyse them, and heat the lysates to a range of temperatures.
-
-
Separation and Detection:
-
Centrifuge the samples to separate the soluble fraction from the precipitated proteins.
-
Analyze the amount of the target protein remaining in the supernatant using methods like Western blotting or AlphaScreen.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Cell Viability and Apoptosis Assays
These assays determine the functional consequence of BH3 mimetic treatment on cancer cells.
Cell Viability (EC50 Determination):
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the BH3 mimetic for a specified duration (e.g., 48-72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot cell viability against compound concentration and fit the data to determine the EC50 value.
Apoptosis Induction (Caspase-Glo® 3/7 Assay):
-
Cell Treatment: Treat cells with the BH3 mimetic for a shorter duration (e.g., 24 hours).
-
Caspase Activity Measurement: Add a luminogenic substrate for caspases-3 and -7. The amount of light produced is proportional to caspase activity.
-
Data Analysis: Compare the luminescence signal in treated versus untreated cells to determine the fold-induction of apoptosis.
Apoptosis Induction (Annexin V Staining):
-
Cell Treatment: Treat cells with the BH3 mimetic.
-
Staining: Stain cells with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
This compound is a potent and highly selective BCL-XL inhibitor that represents a valuable tool for studying the role of BCL-XL in cancer and as a lead compound for the development of new therapeutics.[2] Its distinct selectivity profile, compared to broader-spectrum inhibitors like navitoclax and BCL-2-specific agents like venetoclax, offers a more targeted approach for tumors dependent on BCL-XL for survival. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of this compound and other BH3 mimetics, facilitating informed decisions in research and drug development.
References
- 1. oatext.com [oatext.com]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A-1293102: A Comparative Analysis of a Selective BCL-XL Inhibitor Across Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro activity of A-1293102, a potent and selective BCL-XL inhibitor, with a comparative look at other relevant BCL-2 family inhibitors.
This guide provides a detailed cross-validation of this compound's activity, presenting key experimental data, detailed protocols for cited assays, and visualizations of its mechanism of action and experimental workflows. This compound is a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), a key anti-apoptotic protein.[1][2] Overexpression of BCL-XL is a known resistance mechanism in various cancers, making it a critical target for therapeutic development.[1]
Quantitative Comparison of this compound and Other BCL-2 Family Inhibitors
The following tables summarize the binding affinities and cellular activities of this compound in comparison to other selective and dual BCL-2 family inhibitors. This data highlights the potency and selectivity of this compound for BCL-XL.
Table 1: Comparative Binding Affinities (Ki, nM) of BCL-2 Family Inhibitors
| Compound | BCL-XL | BCL-2 | MCL-1 | Selectivity (BCL-2/BCL-XL) |
| This compound | 0.43 | 193 | >3900 | >448-fold |
| A-1155463 | <0.1 | 80 | >444 | >800-fold |
| A-1331852 | <0.1 | 6.1 | 142 | >61-fold |
| Navitoclax (ABT-263) | <0.1 | <0.1 | >224 | Dual Inhibitor |
Data sourced from Tao et al., 2021.[1]
Table 2: Cellular Activity (EC50, µM) in BCL-XL and BCL-2 Dependent Cell Lines
| Compound | MOLT-4 (BCL-XL dependent) | RS4;11 (BCL-2 dependent) |
| This compound | 0.08 | >5 |
| A-1155463 | 0.07 | >5 |
| A-1331852 | 0.006 | >5 |
| Navitoclax (ABT-263) | 0.30 | 0.11 |
Data sourced from Tao et al., 2021.[1]
Mechanism of Action: The BCL-XL Signaling Pathway
This compound functions by selectively binding to the BH3-binding groove of the anti-apoptotic protein BCL-XL. This action prevents BCL-XL from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. The release of these pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).
Caption: this compound inhibits BCL-XL, leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
This assay was utilized to determine the binding affinity of this compound to BCL-2 family proteins.
-
Proteins and Probes: GST-tagged BCL-XL, BCL-2, and MCL-1 proteins were used. A fluorescently labeled Bak-BH3 peptide served as the probe.
-
Assay Procedure:
-
This compound was serially diluted in DMSO.
-
The compound dilutions were transferred to a 384-well plate.
-
A mixture of the respective GST-tagged BCL-2 family protein, the fluorescent Bak-BH3 probe, and a terbium-labeled anti-GST antibody was added to the wells.
-
The plate was incubated at room temperature for 1 hour.
-
Time-resolved fluorescence was measured using an appropriate plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
-
Data Analysis: Dissociation constants (Ki) were calculated using the Wang equation.
Cell Viability Assays
The cytotoxic effects of this compound on cancer cell lines were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding:
-
MOLT-4 and RS4;11 cells were seeded at a density of 50,000 cells per well in 96-well plates.
-
-
Compound Treatment:
-
Cells were treated with serial dilutions of this compound.
-
The plates were incubated for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: EC50 values were determined from the dose-response curves using non-linear regression analysis.
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a BCL-XL inhibitor like this compound.
References
A Structural Showdown: A-1293102 and Other BCL-XL Inhibitors in the Anti-Cancer Arena
For researchers, scientists, and drug development professionals, this guide provides an in-depth structural and functional comparison of the novel BCL-XL inhibitor, A-1293102, with other key players in the field. By presenting quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document aims to be a critical resource for advancing the design of next-generation apoptosis-inducing cancer therapeutics.
The B-cell lymphoma-extra-large (BCL-XL) protein is a pivotal pro-survival member of the BCL-2 family, frequently overexpressed in various cancers, where it sequesters pro-apoptotic proteins to thwart programmed cell death. The development of small molecule inhibitors that block the function of BCL-XL is a promising strategy to resensitize cancer cells to apoptosis. This compound is a potent and selective BCL-XL inhibitor that has emerged from rational drug design, incorporating structural elements from both selective and dual BCL-2/BCL-XL inhibitors.[1][2] This guide will dissect the structural nuances of this compound in comparison to other notable BCL-XL inhibitors, including Navitoclax (ABT-263), ABT-737, A-1155463, and WEHI-539, supported by a wealth of experimental data.
Binding Affinity and Cellular Potency: A Quantitative Comparison
The efficacy of BCL-XL inhibitors is primarily determined by their binding affinity to the target protein and their ability to induce cell death in BCL-XL-dependent cancer cells. The following tables summarize the key quantitative data for this compound and its counterparts.
Table 1: BCL-XL Binding Affinity of Various Inhibitors
| Compound | BCL-XL Kᵢ (nM) | BCL-2 Kᵢ (nM) | BCL-w Kᵢ (nM) | MCL-1 Kᵢ (nM) | Selectivity for BCL-XL over BCL-2 |
| This compound | <0.01[2] | 2.2[2] | ND | >1000[2] | >220-fold[2] |
| Navitoclax (ABT-263) | ≤0.5[3][4] | ≤1[3][4] | ≤1[3][4] | Weakly binds[3] | Dual Inhibitor |
| ABT-737 | ≤1[5] | ≤1[5] | ≤1[5] | >460[6] | Dual Inhibitor |
| A-1155463 | <0.01[3][7] | >10[7] | 19[7][8] | >440[7][8] | >1000-fold[7][8] |
| WEHI-539 | 1.1 (IC₅₀)[3][9] | >500[9] | >400[9] | >400[9] | >400-fold[9] |
ND: Not Determined
Table 2: In Vitro Cellular Activity of BCL-XL Inhibitors
| Compound | Cell Line | EC₅₀ (nM) |
| This compound | MOLT-4 (BCL-XL dependent) | 80[10] |
| RS4;11 (BCL-2 dependent) | >5000[10] | |
| Navitoclax (ABT-263) | H146 (BCL-XL dependent) | 110[4] |
| FL5.12/Bcl-xL | 20[11] | |
| FL5.12/Bcl-2 | 60[11] | |
| ABT-737 | HL-60 | 50[12] |
| KG1 | 80[12] | |
| NB4 | 80[12] | |
| A-1155463 | Molt-4 (BCL-XL dependent) | 70[8][13] |
| RS4;11 (BCL-2 dependent) | >5000[8] | |
| WEHI-539 | NCI-H146 (BCL-XL dependent) | 550[14] |
| MEF (Bcl-xL overexpressed) | 480[15] |
Structural Insights into BCL-XL Inhibition
The structural basis of inhibitor binding to BCL-XL provides a rationale for their potency and selectivity. BCL-XL possesses a hydrophobic groove on its surface, which is the binding site for the BH3 domains of pro-apoptotic proteins. Small molecule inhibitors mimic these interactions, primarily engaging two key hydrophobic pockets within this groove, termed P2 and P4.
This compound was designed as a hybrid molecule, combining the structural features of the highly selective BCL-XL inhibitor A-1155463 and the potent dual BCL-XL/BCL-2 inhibitor Navitoclax.[2] The benzothiazole (B30560) amide moiety of this compound, inherited from A-1155463, deeply buries into the P2 pocket, forming a critical hydrogen bond network that is a major driver of its selectivity for BCL-XL.[2][7] The "bent-back" moiety, similar to that in Navitoclax, efficiently occupies the P4 pocket, contributing to its high potency.[2]
X-ray crystallography of this compound in complex with BCL-XL has confirmed this binding mode, revealing a slight shift toward the P4 pocket compared to A-1155463 while maintaining the key P2 hydrogen bonds.[2][16] In contrast, dual inhibitors like Navitoclax and ABT-737 have structures that allow for high-affinity binding to the corresponding pockets in both BCL-XL and BCL-2.[1][17] WEHI-539, another selective BCL-XL inhibitor, also engages these pockets but with a different chemical scaffold.[18]
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to characterize BCL-XL inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay is used to determine the inhibition constant (Kᵢ) of compounds against BCL-XL. The assay typically involves a recombinant BCL-XL protein (e.g., GST- or His-tagged), a fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3), and a terbium-labeled antibody that binds to the protein tag.[4][12]
Protocol Outline:
-
Recombinant BCL-XL protein, the fluorescently labeled BH3 peptide, and the terbium-labeled antibody are incubated together in an appropriate buffer.
-
The test compound is added at various concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
The displacement of the fluorescent peptide by the inhibitor results in a decrease in the FRET signal.
-
IC₅₀ values are determined from the dose-response curves, and Kᵢ values are calculated using the Cheng-Prusoff equation or a similar model.[19]
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics (association rate constant, kₐ; dissociation rate constant, kₑ; and equilibrium dissociation constant, Kₑ) of inhibitors to BCL-XL.[2]
Protocol Outline:
-
Recombinant BCL-XL protein is immobilized on a sensor chip surface.
-
A solution containing the inhibitor at a specific concentration is flowed over the chip surface, allowing for association.
-
A buffer solution without the inhibitor is then flowed over the surface to monitor dissociation.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the EC₅₀ of the inhibitors.[11][19]
Protocol Outline:
-
BCL-XL-dependent cancer cells (e.g., MOLT-4, H146) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 48 hours).
-
The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
EC₅₀ values are calculated from the dose-response curves.
Conclusion
This compound represents a significant advancement in the development of selective BCL-XL inhibitors. Its rational design, which leverages the structural knowledge gained from previous inhibitors, has resulted in a compound with picomolar binding affinity and potent, selective cell-killing activity. The detailed comparison provided in this guide highlights the structural and functional differences between this compound and other key BCL-XL inhibitors, offering valuable insights for the continued development of targeted anti-cancer therapies. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field.
References
- 1. Crystal structure of ABT-737 complexed with Bcl-xL: implications for selectivity of antagonists of the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ABT-737 | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Navitoclax | ABT-263 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A-1293102: A Potent and Selective BCL-XL Inhibitor for Apoptosis Induction
A-1293102 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). Developed through structure-based design, this compound demonstrates picomolar binding affinity for BCL-XL, effectively displacing pro-apoptotic proteins and triggering the intrinsic apoptosis pathway in cancer cells dependent on BCL-XL for survival.[1][2][3] Its high selectivity minimizes off-target effects on other BCL-2 family members, such as BCL-2 and MCL-1, making it a valuable tool for cancer research and a promising lead compound for further drug development.[1]
Comparative Binding Affinity and Cellular Activity
This compound's specificity is highlighted by its significantly stronger binding to BCL-XL compared to other key anti-apoptotic proteins. This selectivity translates to potent and targeted cell-killing activity in BCL-XL-dependent cancer cell lines, with minimal impact on cells reliant on other BCL-2 family members for survival.
| Compound | BCL-XL (Ki, nM) | BCL-2 (Ki, nM) | MCL-1 (Ki, nM) | MOLT-4 (EC50, µM) | RS4;11 (EC50, µM) |
| This compound | 0.43 | 193 | >3900 | 0.08 | >5 |
| A-1155463 | <0.1 | 80 | >444 | 0.07 | >5 |
| A-1331852 | <0.1 | 6.1 | 142 | 0.006 | >5 |
| Navitoclax | <0.1 | <0.1 | >224 | 0.30 | 0.11 |
Table 1: Comparative analysis of this compound and other BCL-2 family inhibitors. This table summarizes the binding affinities (Ki) against key BCL-2 family proteins and the cellular potency (EC50) in a BCL-XL-dependent (MOLT-4) and a BCL-2-dependent (RS4;11) cell line. Data sourced from reference[1].
Mechanism of Action: Induction of Apoptosis
This compound functions by competitively binding to the BH3-binding groove of BCL-XL, thereby preventing the sequestration of pro-apoptotic proteins like BIM. The release of these pro-apoptotic activators leads to the activation of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death.[1]
Figure 1: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is employed to determine the binding affinity of this compound to various BCL-2 family proteins.
-
Protein and Probe Preparation: Recombinant BCL-2 family proteins (BCL-XL, BCL-2, MCL-1) and a fluorescently labeled BH3 peptide probe are prepared in assay buffer.
-
Compound Dilution: this compound and other test compounds are serially diluted to create a concentration gradient.
-
Assay Plate Setup: The proteins, probe, and compounds are added to a microplate. The binding of the fluorescent probe to the protein brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.
-
Competition: The test compounds compete with the fluorescent probe for binding to the protein.
-
Signal Measurement: The TR-FRET signal is measured after an incubation period. A decrease in the FRET signal indicates displacement of the probe by the compound.
-
Data Analysis: The IC50 values are determined from the concentration-response curves and then converted to Ki values.
Figure 2: Workflow for the TR-FRET binding assay.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., MOLT-4, RS4;11) are seeded in 96-well plates and incubated.[4]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for a specified period (e.g., 48 hours).[4]
-
Reagent Addition: CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The EC50 values, representing the concentration of the compound that causes a 50% reduction in cell viability, are calculated from the dose-response curves.[4]
Apoptosis Assays
To confirm that cell death occurs via apoptosis, several functional assays are performed.
-
Caspase-3/7 Activation Assay: This assay measures the activity of key executioner caspases. A luminogenic substrate for caspases-3 and -7 is added to the treated cells. Cleavage of the substrate by active caspases produces a luminescent signal that is proportional to caspase activity.[1]
-
Phosphatidylserine (B164497) Externalization (Annexin V Staining): In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Cells are stained with a fluorescently labeled Annexin V, which binds to phosphatidylserine, and analyzed by flow cytometry.[1]
-
Mitochondrial Depolarization Assay: The loss of mitochondrial membrane potential is an early event in apoptosis. Cells are stained with a fluorescent dye that accumulates in healthy, polarized mitochondria. A decrease in fluorescence indicates mitochondrial depolarization.
These assays collectively provide robust evidence that this compound induces apoptosis in a dose-dependent manner in BCL-XL-dependent cells.[1]
References
- 1. Structure-Based Design of this compound, a Potent and Selective BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Structure-Based Design of Aâ1293102, a Potent and Selective BCLâXL Inhibitor - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of A-1293102: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like A-1293102 is paramount. This guide provides essential procedural information for the proper disposal of this compound, a potent and selective BCL-XL inhibitor. The following procedures are based on best practices for laboratory chemical waste management and information derived from safety data sheets of structurally similar compounds, such as ABT-737 and Navitoclax, due to the absence of a publicly available Safety Data Sheet (SDS) for this compound itself.
Proper disposal of this compound is crucial to minimize environmental impact and ensure personnel safety. As a potent research compound, it should be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from dust or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked with "Hazardous Waste" and the chemical name "this compound."
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the approximate concentration and solvent. Do not mix incompatible waste streams in the same container.
-
Contaminated Labware: Dispose of grossly contaminated disposable labware in the solid chemical waste container. Sharps, such as needles, should be placed in a designated sharps container.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Key Safety and Hazard Information (Based on Structurally Similar Compounds)
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. Wash hands thoroughly after handling. If on skin, wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Tract Irritation | May cause respiratory irritation. Avoid breathing dust/fumes/mist/vapors. Use only in a well-ventilated area. |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling A-1293102
Essential Safety and Handling Guide for A-1293102
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound, a potent and selective BCL-XL inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information for structurally similar compounds, such as Navitoclax (ABT-263), and general best practices for handling potent, research-grade chemical compounds.
Compound Identification and Properties
This compound is a research chemical with the following identifiers:
| Property | Value |
| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)benzamide |
| CAS Number | 1565759-96-7[1] |
| Molecular Formula | C42H40F3N7O7S5 |
| Molecular Weight | 972.13 g/mol [2] |
Note: The IUPAC name is provided for a structurally related compound and may not be exact for this compound.
Personal Protective Equipment (PPE)
Due to the potent biological activity and potential hazards of this compound, stringent adherence to PPE protocols is mandatory.
| PPE Item | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn at all times to protect against splashes. |
| Lab Coat | A buttoned, knee-length lab coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | For procedures that may generate aerosols or dust, a NIOSH-approved respirator is necessary. Work in a certified chemical fume hood whenever possible.[3] |
Handling and Storage
Proper handling and storage are critical to maintain compound integrity and ensure personnel safety.
| Aspect | Procedure |
| Receiving | Inspect the package for damage upon arrival. Wear appropriate PPE when opening. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Long-term storage at -20°C or -80°C is recommended.[4] |
| Weighing & Handling | Handle in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin and eyes. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect and place in a sealed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Materials | All disposable labware, gloves, and absorbent materials that have come into contact with this compound must be collected in a designated hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. |
Visualized Workflow and Signaling Pathway
To ensure clarity and procedural adherence, the following diagrams illustrate the recommended experimental workflow for handling this compound and its targeted biological pathway.
Caption: Experimental workflow for handling this compound.
Caption: this compound mechanism of action via BCL-XL inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
